2-(2,5-Difluorobenzyl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2,5-difluorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-10-4-5-12(14)9(7-10)8-11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXLXFUVSAPNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343049-89-7 | |
| Record name | 2-(2,5-difluorobenzyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Novel Fluorinated Piperidine Scaffolds for Medicinal Chemistry
Chapter 1: The Challenge and The Opportunity: Elevating a Privileged Scaffold
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, forming the core of over twenty classes of drugs.[1][2][3] Its prevalence is a testament to its favorable properties: a saturated, three-dimensional structure that can present substituents in well-defined spatial vectors, and a basic nitrogen atom that often serves as a key pharmacophoric feature for target engagement and aids in aqueous solubility. However, these same features can present significant challenges in drug development. The basicity of the piperidine nitrogen can lead to undesirable interactions with off-targets like the hERG channel, causing cardiotoxicity, while metabolically labile C-H bonds can result in rapid clearance and poor pharmacokinetic profiles.[4][5]
This is where the strategic incorporation of fluorine offers a transformative solution. For decades, fluorine has been recognized as a potent tool in medicinal chemistry, with nearly a quarter of all small-molecule drugs containing at least one fluorine atom.[6] Its introduction into the piperidine scaffold is not merely an act of substitution but a strategic design choice to overcome specific, predictable hurdles. The unique properties of fluorine—its small size, extreme electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow medicinal chemists to fine-tune the physicochemical and pharmacological properties of piperidine-containing molecules with remarkable precision.[7][8] This guide delves into the synthesis, properties, and application of these novel fluorinated scaffolds, providing a technical framework for their rational design and implementation in modern drug discovery.
Chapter 2: The Synthetic Toolkit: Accessing Fluorinated Piperidines
The practical utility of any chemical scaffold is dictated by its synthetic accessibility. Fortunately, the toolkit for creating fluorinated piperidines has expanded significantly, moving from often harsh, low-yield methods to robust, scalable, and stereoselective protocols. The primary strategies can be broadly categorized into building the ring from fluorinated precursors or introducing fluorine onto a pre-existing ring system.
Strategy 1: Hydrogenation of Fluoropyridine Precursors (The Workhorse Method)
Arguably the most powerful and straightforward approach is the metal-catalyzed hydrogenation of abundant and relatively inexpensive fluoropyridines.[6][9] This method is attractive as it builds the desired saturated scaffold from a flat, aromatic precursor, often with excellent control over stereochemistry.
Palladium-catalyzed hydrogenation has emerged as a particularly robust and versatile method, demonstrating high tolerance for air and moisture and chemoselectivity for the fluoropyridine ring over other aromatic systems like benzene rings.[2][6][9] This allows for the synthesis of complex molecules containing multiple aromatic moieties. The reaction typically proceeds with cis-selectivity, yielding all-cis-(multi)fluorinated piperidines.[2][10]
Caption: Key synthetic routes to fluorinated piperidine scaffolds.
Detailed Experimental Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine
This protocol is a representative example based on methodologies developed for the robust synthesis of fluorinated piperidines.[2][6][9]
Objective: To synthesize Cbz-protected cis-3-fluoropiperidine from 3-fluoropyridine.
Materials:
-
3-Fluoropyridine
-
Palladium on Carbon (10 wt% Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrochloric Acid (HCl) in dioxane (4 M solution)
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Hydrogen (H₂) gas supply with a balloon or Parr hydrogenator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-fluoropyridine (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10 wt% Pd/C (5 mol%).
-
Solvent and Acid: Add anhydrous MeOH to achieve a concentration of ~0.2 M. Add 4 M HCl in dioxane (1.1 eq) dropwise at room temperature. The acid is crucial for activating the pyridine ring towards reduction and preventing catalyst poisoning.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (using a balloon is sufficient for small scale). For larger scales, a Parr hydrogenation apparatus at 50-100 psi is recommended.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup - Filtration: Upon completion, carefully vent the H₂ atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional MeOH.
-
Workup - Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 3-fluoropiperidine hydrochloride salt.
-
In-situ Protection: Dissolve the crude salt in DCM and cool the mixture to 0 °C in an ice bath. Add saturated aqueous NaHCO₃ solution until the pH is ~8-9.
-
Cbz Protection: Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise to the biphasic mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Cbz-protected cis-3-fluoropiperidine.
Self-Validation: The diastereoselectivity of the product should be confirmed by ¹H and ¹⁹F NMR spectroscopy. The cis configuration typically results in characteristic coupling constants. The purity should be assessed by HPLC and identity confirmed by high-resolution mass spectrometry (HRMS).
Strategy 2: Nucleophilic and Electrophilic Fluorination
An alternative to building the ring is the direct fluorination of a pre-formed piperidine scaffold. Deoxyfluorination of hydroxypiperidines using reagents like DAST or the more thermally stable Deoxo-Fluor® is a common nucleophilic approach that proceeds with inversion of stereochemistry. Electrophilic fluorination of cyclic enamines or enolates can also provide access to α-fluorinated piperidines.[11] While powerful, these methods can be limited by substrate scope and the requirement for specific precursors.
Chapter 3: The Physicochemical Consequences of Fluorination
The true power of fluorination lies in its ability to predictably and profoundly alter the core properties of the piperidine ring. Understanding these effects is paramount for rational drug design.
Basicity (pKa) Modulation: The Inductive Effect
Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which propagates through the sigma bonds of the piperidine ring. This effect decreases the electron density on the nitrogen atom, making its lone pair less available for protonation. The result is a significant and predictable reduction in the basicity (pKa) of the piperidine.[4][5][12] This modulation is a critical tool for medicinal chemists. Lowering the pKa can reduce the affinity for off-targets like the hERG potassium channel, mitigating cardiotoxicity risks.[4] Furthermore, it alters the ionization state of the molecule at physiological pH (7.4), which directly impacts membrane permeability and oral absorption.[12][13]
| Compound | Position of Fluorine | pKa (Conjugate Acid) | ΔpKa (vs. Piperidine) |
| Piperidine | N/A | ~11.2 | 0.0 |
| 3-Fluoropiperidine | C-3 | ~9.5 - 10.0 | -1.2 to -1.7 |
| 4-Fluoropiperidine | C-4 | ~10.4 | -0.8 |
| 3,3-Difluoropiperidine | C-3 | ~7.5 - 8.0 | -3.2 to -3.7 |
Note: pKa values are approximate and can vary based on substitution and measurement conditions. Data synthesized from principles discussed in cited literature.[4][12][14]
Lipophilicity (LogP/LogD) Modulation
While it is often assumed that fluorine increases lipophilicity, its effect is highly context-dependent.[14][15] While replacing a C-H bond with a C-F bond can increase the molecule's hydrophobic surface area, the polarity of the C-F bond itself can lead to counterintuitive effects.[14] Moreover, because fluorination lowers the pKa, it increases the proportion of the neutral, more lipophilic species at physiological pH. This means that while the LogP of the free base might only change slightly, the LogD₇.₄ (which accounts for ionization) can increase significantly, enhancing membrane permeability.[15]
Conformational Control: The Axial Preference
One of the most fascinating and useful consequences of fluorinating a piperidine ring is the resulting conformational rigidity. In many cases, particularly in protonated piperidinium salts, the fluorine atom shows a strong preference for the sterically more hindered axial position.[8][16] This preference defies simple steric arguments and is driven by a combination of stabilizing electronic interactions, including hyperconjugation (σ C-H → σ* C-F) and charge-dipole interactions between the positively charged nitrogen and the partial negative charge of the fluorine atom (C-F···HN⁺).[8][16] This conformational locking pre-organizes the scaffold, reducing the entropic penalty of binding to a biological target and potentially leading to a significant increase in potency and selectivity.
Caption: Axial preference of fluorine in the protonated piperidine ring.
Chapter 4: In Action - Case Studies in Drug Development
The theoretical benefits of fluorinated piperidines are borne out in their successful application across various therapeutic areas.
Case Study 1: Central Nervous System (CNS) Disorders
The ability to fine-tune both lipophilicity and basicity makes fluorinated piperidines ideal scaffolds for CNS-active agents. Fluorination can enhance a molecule's ability to cross the blood-brain barrier while simultaneously reducing interactions with promiscuous CNS targets. Fluorophenyl piperidine derivatives have shown high affinity and potency for key CNS targets such as serotonin and dopamine transporters, making them valuable for developing treatments for depression, anxiety, and other neurological disorders.[17]
Case Study 2: Metabolic Disease and Enzyme Inhibition
Fluorinated piperidines have demonstrated significant potential as enzyme inhibitors. In a recent study, a series of fluorine-substituted piperidine derivatives showed remarkable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[18] Several of the synthesized compounds were many times more potent than the standard drug, acarbose, and kinetic studies revealed competitive or mixed-type inhibition.[18] This highlights the potential of these scaffolds in developing new therapies for diabetes mellitus.
Case Study 3: Oncology and Signal Transduction
Many FDA-approved kinase inhibitors and other cancer therapeutics incorporate fluorinated heterocyclic scaffolds.[19][20][21] The introduction of fluorine enhances metabolic stability, a crucial attribute for drugs that require sustained exposure to be effective.[19][20] For example, Alpelisib, a PI3K inhibitor approved for breast cancer, contains a trifluoromethyl group that contributes to its high metabolic stability and oral bioavailability.[19] While not a piperidine, the principle is directly transferable. Fluorinated piperidines are actively being investigated as components of inhibitors for signaling pathways critical to cancer progression, such as the TGF-β pathway.[7]
Caption: Inhibition of the TGF-β signaling pathway by a fluorinated piperidine inhibitor.
Chapter 5: Conclusion and Future Outlook
The strategic fluorination of the piperidine scaffold is a mature yet continually evolving field within medicinal chemistry. The development of robust and scalable synthetic methods, particularly the hydrogenation of fluoropyridines, has made a vast chemical space of novel fluorinated piperidines readily accessible.[7] Our deepening understanding of how fluorine modulates key physicochemical properties—pKa, LogD, and conformation—allows for a more rational, less empirical approach to drug design.
The future will likely see the development of even more sophisticated synthetic methods enabling asymmetric synthesis and access to previously challenging substitution patterns. The continued exploration of these powerful scaffolds against both established and novel biological targets holds immense promise. For the modern medicinal chemist, the fluorinated piperidine is not just another scaffold; it is a high-precision tool for crafting the next generation of safer, more effective therapeutics.
References
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- (2012). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar.
- Kiss, L. et al. (2019). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. European Journal of Organic Chemistry.
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- (2025). The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide. Benchchem.
- Unknown Author. (Date Unknown). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH.
- (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
- Unknown Author. (Date Unknown). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC.
- Unknown Author. (Date Unknown). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications.
- (2025). The Discovery and Strategic Application of Fluorinated Piperidines in Modern Drug Development: An In-depth Technical Guide. Benchchem.
- Le Roch, M. et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
- Ullah, E. et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed.
- (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Thieme.
- Unknown Author. (Date Unknown). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- (Date Unknown). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Research Communities.
- (2025). comparative study of different fluorinating agents for piperidine synthesis. Benchchem.
- (2026). The Role of Fluorinated Piperazines in Modern Drug Discovery. Unknown Source.
- Le Roch, M. et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed.
- Carreira, E. M. et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
- Unknown Author. (Date Unknown). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry.
- (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC.
- Unknown Author. (Date Unknown). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
- Unknown Author. (Date Unknown). Fluorine in drug discovery: Role, design and case studies. Unknown Source.
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- (Date Unknown). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Unknown Author. (Date Unknown). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate.
- (Date Unknown). Piperidine containing FDA approved drugs. ResearchGate.
- Unknown Author. (Date Unknown). (A) Selected fluorinated and CH2‐bridged FDA approved pharmaceuticals. ResearchGate.
- (Date Unknown). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). PMC.
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The Metabolic Gauntlet: An In-Depth Technical Guide to the Stability of 2,5-Difluorobenzyl Moieties
For researchers, medicinal chemists, and professionals in drug development, understanding the metabolic fate of a new chemical entity is a critical juncture in the path to a viable therapeutic. The introduction of fluorine into drug candidates has become a cornerstone strategy to enhance metabolic stability, but the nuanced interplay between structure and enzymatic activity requires a deep, mechanistic understanding. This guide provides an in-depth exploration of the metabolic stability of the 2,5-difluorobenzyl moiety, a common structural motif in modern drug discovery. We will dissect its potential biotransformation pathways, provide field-proven experimental protocols for its assessment, and offer insights into rationally designing more robust drug candidates.
The Strategic Advantage of Fluorination: A Double-Edged Sword
The C-F bond is the strongest single bond in organic chemistry, making it significantly more resistant to enzymatic cleavage than a C-H bond.[1][2] Strategically placing fluorine atoms on a molecule can block metabolically labile sites, thereby increasing the drug's half-life and bioavailability.[1][2][3] The 2,5-difluorobenzyl moiety is often incorporated to shield the aromatic ring from oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][4][5] However, the potent electron-withdrawing nature of fluorine can also influence the reactivity of the entire molecule, sometimes leading to unexpected metabolic pathways.[6]
Predicted Metabolic Pathways of the 2,5-Difluorobenzyl Moiety
Based on established principles of drug metabolism and studies on related fluorinated aromatic compounds, several metabolic pathways are plausible for molecules containing a 2,5-difluorobenzyl group. The primary sites of metabolic attack are the aromatic ring and the benzylic carbon.
Aromatic Hydroxylation
Despite the deactivating effect of the two fluorine atoms, the aromatic ring remains a potential site for CYP-mediated hydroxylation. Studies on 2,5-difluoroaminobenzene have shown that aromatic hydroxylation is a major metabolic route.[1] The position of hydroxylation will be dictated by the electronic environment of the ring and the steric constraints of the enzyme's active site.
Benzylic Hydroxylation
The benzylic carbon is a common site for oxidative metabolism by CYPs, leading to the formation of a benzyl alcohol derivative.[7][8] This alcohol can be further oxidized to an aldehyde and then a carboxylic acid. While direct evidence for the 2,5-difluorobenzyl moiety is limited, this pathway is a strong possibility and a critical one to investigate.
N-Debenzylation
For compounds where the 2,5-difluorobenzyl group is attached to a nitrogen atom, N-debenzylation is a likely metabolic pathway.[7] This cleavage results in the formation of the corresponding amine and 2,5-difluorobenzaldehyde.
Oxidative Defluorination
Although less common, oxidative defluorination of aromatic rings can occur, leading to the formation of phenolic metabolites and the release of fluoride ions.[9] This pathway can sometimes generate reactive quinone-like intermediates, which are a potential toxicological concern.[9]
The following diagram illustrates the potential primary metabolic pathways for a hypothetical compound containing a 2,5-difluorobenzyl moiety attached to a generic molecular scaffold (R).
Figure 1: Potential metabolic pathways of a 2,5-difluorobenzyl-containing compound.
Experimental Assessment of Metabolic Stability
To empirically determine the metabolic fate of a compound containing a 2,5-difluorobenzyl moiety, a series of in vitro assays are essential. These assays provide quantitative data on the rate of metabolism and can help identify the metabolites formed.[9][10][11]
Microsomal Stability Assay
This is often the first-line assay to assess Phase I metabolic stability.[11][12][13] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[11] By incubating the test compound with liver microsomes and a necessary cofactor (NADPH), one can determine the rate of disappearance of the parent compound over time.[13][14]
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of a positive control compound with known metabolic lability (e.g., testosterone or verapamil).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Thaw pooled liver microsomes (e.g., human, rat, or mouse) on ice. Dilute to a final protein concentration of 1 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5 minutes.
-
Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[14]
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Hepatocyte Stability Assay
Intact hepatocytes provide a more complete picture of hepatic metabolism as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors and transporters.[11][12][15] This assay is considered the "gold standard" for in vitro metabolism studies.[11]
-
Preparation of Reagents:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a final cell density of 1 x 10^6 viable cells/mL.[16]
-
Prepare stock solutions of the test compound and positive controls as in the microsomal stability assay.
-
-
Incubation:
-
In a suspension culture plate, pre-warm the hepatocyte suspension at 37°C in a humidified incubator with 5% CO2.
-
Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the cell suspension and terminate the reaction by adding ice-cold acetonitrile with an internal standard.[16]
-
-
Sample Analysis and Data Analysis:
-
Follow the same procedures for sample and data analysis as described in the microsomal stability assay, with the intrinsic clearance being expressed as µL/min/10^6 cells.
-
The following diagram illustrates the general workflow for these in vitro metabolic stability assays.
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An In-depth Technical Guide to 2-(2,5-Difluorobenzyl)piperidine
This technical guide provides a comprehensive overview of 2-(2,5-Difluorobenzyl)piperidine, a fluorinated heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into the core identifiers, a proposed synthetic pathway with mechanistic reasoning, expected analytical characteristics, and the potential pharmacological significance of this molecule.
Core Identifiers and Physicochemical Properties
This compound is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. The introduction of a 2,5-difluorobenzyl moiety is anticipated to modulate its physicochemical and pharmacological properties, a common strategy in modern drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] While a specific CAS number for this exact compound is not readily found in public databases, its fundamental identifiers have been computed and are presented below.
| Identifier | Value | Source |
| IUPAC Name | 2-[(2,5-difluorophenyl)methyl]piperidine | PubChem |
| Molecular Formula | C₁₂H₁₅F₂N | PubChem[3] |
| Molecular Weight | 211.25 g/mol | PubChem[3] |
| Monoisotopic Mass | 211.11725 Da | PubChem[3] |
| Canonical SMILES | C1CCNC(C1)CC2=C(C=CC(=C2)F)F | PubChem[3] |
| InChI | InChI=1S/C12H15F2N/c13-10-4-5-12(14)9(7-10)8-11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6,8H2 | PubChem[3] |
| InChIKey | BRXLXFUVSAPNOZ-UHFFFAOYSA-N | PubChem[3] |
| Predicted XlogP | 2.9 | PubChem[3] |
Synthesis of this compound: A Proposed Pathway
A robust and widely applicable method for the synthesis of 2-substituted piperidines is the catalytic hydrogenation of the corresponding substituted pyridine precursor.[4][5][6] This approach is favored for its efficiency and the commercial availability of a wide range of pyridine starting materials.
Rationale for the Synthetic Strategy
The hydrogenation of pyridines to piperidines is a well-established transformation in organic synthesis.[7][8] The aromatic pyridine ring is resistant to reduction under mild conditions, but in the presence of suitable catalysts and a hydrogen source, it can be fully saturated. The choice of a platinum-based catalyst, such as platinum(IV) oxide (PtO₂), often referred to as Adams' catalyst, is strategic. It is known to be effective for the hydrogenation of pyridine and its derivatives, often requiring acidic conditions to protonate the pyridine nitrogen, which facilitates the reduction and minimizes catalyst poisoning.[4][6]
Experimental Workflow
The proposed synthesis is a two-step process starting from commercially available 2-methylpyridine (α-picoline) and 2,5-difluorobenzaldehyde.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(2,5-Difluorostyryl)pyridine
-
To a flask equipped with a reflux condenser, add 2-methylpyridine (1.0 eq.), 2,5-difluorobenzaldehyde (1.0 eq.), and acetic anhydride (2.0 eq.).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker of ice-water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(2,5-difluorostyryl)pyridine.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
-
Dissolve the 2-(2,5-difluorostyryl)pyridine (1.0 eq.) in ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of PtO₂ (Adams' catalyst, ~5 mol%).
-
Acidify the mixture with a small amount of concentrated hydrochloric acid to facilitate the reduction.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-70 bar) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.[4]
-
Monitor the reaction for the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a 1M NaOH solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.
Analytical Characterization
The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.[9][10]
| Technique | Expected Observations |
| ¹H NMR | - Multiplets in the aromatic region (δ 6.8-7.2 ppm) corresponding to the protons on the difluorophenyl ring. - A multiplet for the proton at the C2 position of the piperidine ring. - A complex set of multiplets for the methylene protons of the piperidine ring and the benzylic CH₂ group. - A broad singlet for the N-H proton of the piperidine ring. |
| ¹³C NMR | - Resonances in the aromatic region, with the carbon atoms attached to fluorine showing characteristic C-F coupling. - A signal for the C2 carbon of the piperidine ring. - Signals for the other piperidine ring carbons and the benzylic carbon. |
| IR Spectroscopy | - A characteristic N-H stretching vibration around 3300-3400 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic protons. - C=C stretching vibrations for the aromatic ring. - Strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. - A prominent [M+H]⁺ peak in ESI-MS. - Characteristic fragmentation patterns, including the loss of the difluorobenzyl group.[11] |
Pharmacological Significance and Potential Applications
The piperidine nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs targeting a wide range of biological systems.[12][13] The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their pharmacological profiles.[1][13][14]
Rationale for Pharmacological Interest
-
Central Nervous System (CNS) Activity: The 4-benzylpiperidine moiety is a key structural element in potent N-methyl-d-aspartate (NMDA) receptor antagonists that target the GluN2B subunit.[12] While this compound is a 2-benzylpiperidine, the general structural similarity suggests potential for interaction with CNS targets.
-
Modulation of Physicochemical Properties: The two fluorine atoms on the benzyl ring are expected to increase the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier.[13][14] Fluorine can also block sites of metabolism, potentially increasing the half-life of the compound.[2]
-
Enzyme Inhibition: The difluorobenzyl group could interact with enzymatic active sites through various non-covalent interactions, making this compound a candidate for screening as an enzyme inhibitor.
Caption: Logical relationships in the pharmacological potential of this compound.
Future Directions
The synthesis of this compound would be the first step in exploring its biological activity. A thorough in vitro screening against a panel of CNS receptors and enzymes would be a logical starting point. Subsequent in vivo studies in relevant animal models would be necessary to evaluate its pharmacokinetic profile and potential therapeutic efficacy.
Conclusion
This compound represents a promising, yet underexplored, molecule for drug discovery and development. This technical guide provides a foundational understanding of its chemical identity, a plausible and detailed synthetic route, and a rationale for its potential pharmacological importance. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to the advancement of medicinal chemistry and the discovery of novel therapeutics.
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Wiese, M. et al. (2018). Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands. ChemMedChem, 13(23), 2535-2546. [Link]
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The Therapeutic Potential of 2-Benzylpiperidine Analogs: A Technical Guide for Drug Development Professionals
The 2-benzylpiperidine scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] Its inherent structural features allow for diverse chemical modifications, leading to analogs with a wide range of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic promise of 2-benzylpiperidine analogs, focusing on their design, synthesis, and biological evaluation for researchers, scientists, and drug development professionals. We will delve into their primary applications in neurodegenerative diseases and pain management, supported by detailed experimental protocols and an analysis of their structure-activity relationships.
The 2-Benzylpiperidine Core: A Versatile Scaffold
The 2-benzylpiperidine motif is a cornerstone in the design of centrally active agents due to its ability to interact with various biological targets. The piperidine ring, a common feature in many alkaloids and synthetic drugs, provides a basic nitrogen atom that is often crucial for receptor binding and can influence the pharmacokinetic properties of the molecule.[2] The benzyl group offers a large lipophilic surface for interaction with hydrophobic pockets in target proteins and serves as a versatile point for chemical modification to fine-tune potency and selectivity.
Therapeutic Landscape: From Neuroprotection to Analgesia
Research into 2-benzylpiperidine analogs has predominantly focused on two major therapeutic areas: neurodegenerative diseases, particularly Alzheimer's disease, and pain management. This dual focus stems from the ability of these compounds to modulate key targets in the central nervous system, including cholinesterases, monoamine transporters, and sigma receptors.
Combating Alzheimer's Disease: A Multi-Targeted Approach
Alzheimer's disease is a complex neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. The multifaceted nature of the disease has spurred the development of multi-target-directed ligands (MTDLs), and 2-benzylpiperidine analogs have emerged as promising candidates in this arena.[3][4]
The therapeutic strategy for Alzheimer's disease often involves enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] Many N-benzylpiperidine derivatives have been designed as potent AChE inhibitors, with some exhibiting activity in the nanomolar range.[6] Donepezil, a leading Alzheimer's drug, features an N-benzylpiperidine moiety that is critical for its interaction with AChE.[7]
Beyond AChE inhibition, certain 2-benzylpiperidine analogs also target β-secretase (BACE-1), an enzyme involved in the production of amyloid-β (Aβ) peptides, which form the characteristic plaques in the brains of Alzheimer's patients.[3] By simultaneously inhibiting both AChE and BACE-1, these dual-target inhibitors offer a more comprehensive approach to tackling the disease's pathology.[8]
Furthermore, some analogs have shown the ability to inhibit Aβ aggregation and possess antioxidant and neuroprotective properties, adding to their therapeutic potential.[3][4]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a standard colorimetric assay to determine the acetylcholinesterase inhibitory activity of 2-benzylpiperidine analogs.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (2-benzylpiperidine analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in phosphate buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid interference with the assay.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test compound dilution (or buffer for the control)
-
10 µL of AChE solution
-
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the control.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
A New Frontier in Pain Management
The versatility of the 2-benzylpiperidine scaffold extends to the realm of pain management. Certain analogs have been identified as potent ligands for μ-opioid receptors (MOR) and sigma-1 (σ1) receptors, both of which are key targets in nociceptive pathways.[9] Dual-acting MOR/σ1R ligands are of particular interest as they may offer a more favorable side-effect profile compared to traditional opioids.[9]
Sigma receptors, particularly the σ1 subtype, are intracellular chaperone proteins that modulate a variety of signaling pathways, including those involved in pain perception.[1][10] Ligand binding to the σ1 receptor can influence the activity of ion channels and other receptors, leading to antinociceptive effects.[1] The piperidine moiety is a crucial structural element for high-affinity binding to the σ1 receptor.[1]
Signaling Pathway: Sigma-1 Receptor Modulation
The following diagram illustrates the central role of the Sigma-1 receptor in modulating cellular signaling, a key mechanism for the therapeutic effects of some 2-benzylpiperidine analogs.
Caption: Sigma-1 receptor activation by a 2-benzylpiperidine analog.
Structure-Activity Relationship (SAR) Studies
The pharmacological profile of 2-benzylpiperidine analogs is highly dependent on the nature and position of substituents on both the piperidine and benzyl rings.
-
Substituents on the Benzyl Ring: Electron-withdrawing groups on the benzyl ring can enhance affinity for the dopamine transporter (DAT).[11]
-
Piperidine Ring Modifications: The presence and nature of substituents on the piperidine ring can influence selectivity for different targets. For instance, the unsubstituted piperidine ring appears to be important for high affinity at the histamine H3 receptor.[1]
-
Linker Modifications: The length and nature of the linker connecting the benzyl and piperidine moieties can also impact activity.
Quantitative Data Summary: Inhibitory Activities of 2-Benzylpiperidine Analogs
The following table summarizes the in vitro inhibitory activities of selected 2-benzylpiperidine analogs against key therapeutic targets.
| Compound | Target | IC50 / Ki (µM) | Reference |
| Donepezil | Human AChE | 0.023 | [12] |
| Compound 5d | AChE | 0.013 | [6] |
| Compound 15b | Electric Eel AChE | 0.39 | |
| Compound 15j | Equine BChE | 0.16 | |
| Compound 40 | Human AChE | - | [3] |
| Human BACE-1 | - | [3] | |
| Compound 13b | DAT | 0.0138 | [11] |
| GBR 12909 | DAT | - | [11] |
| SERT | - | [11] |
In Vivo Evaluation: From Behavioral Models to Pharmacokinetics
The therapeutic potential of promising 2-benzylpiperidine analogs is further evaluated in animal models of disease.
Behavioral Models for Alzheimer's Disease
-
Morris Water Maze: This test assesses spatial learning and memory. Scopolamine, a muscarinic antagonist, is often used to induce cognitive deficits, which can then be rescued by effective nootropic agents.[4][9]
-
Y-Maze: This task evaluates spatial working memory by assessing the natural tendency of rodents to alternate between the arms of the maze.[3]
Experimental Workflow: In Vivo Cognitive Enhancement Study
The following diagram outlines a typical workflow for evaluating the cognitive-enhancing effects of a 2-benzylpiperidine analog in a scopolamine-induced amnesia model.
Caption: Workflow for in vivo cognitive enhancement assessment.
Pharmacokinetic and ADME-Tox Profiling
A crucial aspect of drug development is the assessment of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicity profile of lead compounds. In silico tools and in vitro assays are employed to predict the pharmacokinetic behavior and potential liabilities of 2-benzylpiperidine analogs.[8] Favorable ADME properties, including good brain penetration, are essential for centrally acting drugs.[4]
Future Directions and Clinical Perspective
The therapeutic potential of 2-benzylpiperidine analogs continues to be an active area of research. While many compounds have shown promising preclinical results, their translation to the clinic is still in its early stages. Remternetug (LY3372993), a monoclonal antibody targeting a modified form of Aβ, has undergone a Phase 1 trial.[2] Another compound, Blarcamesine, a mixed sigma-1 and muscarinic receptor ligand, has shown some positive results in a Phase IIb/III study for mild cognitive impairment and early dementia.[2]
Future research will likely focus on optimizing the multi-target profiles of these analogs, improving their pharmacokinetic properties, and further elucidating their mechanisms of action, particularly in relation to sigma receptor signaling. The development of more selective ligands for sigma receptor subtypes will also be crucial for dissecting their specific roles in disease and minimizing off-target effects.
Conclusion
The 2-benzylpiperidine scaffold has proven to be a remarkably versatile platform for the design of novel therapeutic agents. Analogs based on this core structure have demonstrated significant potential in the treatment of complex multifactorial diseases like Alzheimer's and in the development of safer analgesics. The continued exploration of the vast chemical space around this scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds great promise for the future of drug discovery.
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Methodological & Application
Synthesis of 2-(2,5-Difluorobenzyl)piperidine from 2,5-difluorobenzyl bromide
An Application Guide for the Regioselective Synthesis of 2-(2,5-Difluorobenzyl)piperidine
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable scaffold in medicinal chemistry. Recognizing that the direct alkylation of piperidine with 2,5-difluorobenzyl bromide would overwhelmingly yield the N-substituted product, this guide presents a robust, multi-step strategy centered on the regioselective C2-functionalization of a protected piperidine ring. The protocol leverages directed ortho-metalation of N-Boc-piperidine, followed by electrophilic trapping with 2,5-difluorobenzyl bromide and subsequent deprotection. This methodology ensures high fidelity and yield for the desired C-substituted product, a critical building block in the development of novel therapeutics.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, rigorous safety protocols, and detailed procedural steps.
Introduction: The Significance of Substituted Piperidines
The piperidine moiety is a cornerstone of modern drug discovery, appearing in over a hundred commercially available drugs spanning a vast range of therapeutic areas, from antipsychotics to antihistamines.[1][3][4][5][6] Its saturated, three-dimensional structure provides a rigid scaffold that can effectively orient functional groups into the binding pockets of biological targets, an advantage not offered by flat aromatic systems.[1] Specifically, C-substituted piperidines, such as the target molecule this compound, are of significant interest. The introduction of a fluorinated benzyl group can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.
The synthesis of such molecules, however, requires precise control of regioselectivity. The direct reaction between piperidine and an alkyl halide like 2,5-difluorobenzyl bromide leads almost exclusively to N-alkylation due to the high nucleophilicity and accessibility of the nitrogen lone pair.[7][8] To achieve the desired C2-alkylation, a more sophisticated synthetic strategy is necessary. This guide details a reliable three-step approach:
-
N-Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This group is crucial as it directs the subsequent deprotonation to the adjacent C2 position.
-
Directed Metalation and Alkylation: A strong base is used to selectively deprotonate the C2 position of N-Boc-piperidine, creating a nucleophilic carbanion. This intermediate is then reacted with the electrophile, 2,5-difluorobenzyl bromide.
-
Deprotection: The Boc group is removed under acidic conditions to yield the final target compound.
This protocol provides a clear and reproducible pathway to access this important chemical entity, enabling further exploration in drug development programs.
Synthetic Pathway and Mechanism
The overall transformation is achieved through a controlled, three-step sequence designed to overcome the challenge of regioselectivity.
Overall Synthetic Scheme
Caption: Overall 3-step synthesis of this compound.
Mechanism of C2-Alkylation
The key to this synthesis is the directed metalation step. The N-Boc protecting group is essential for two reasons: it temporarily deactivates the nucleophilicity of the nitrogen and, more importantly, its carbonyl oxygen acts as a coordinating group for the lithium cation of the strong base. This coordination directs the base to abstract a proton from one of the adjacent (C2 or C6) carbons. The resulting 2-lithio-N-Boc-piperidine is a potent nucleophile that readily attacks the electrophilic benzylic carbon of 2,5-difluorobenzyl bromide in a classic S\subN2 reaction, displacing the bromide and forming the desired carbon-carbon bond.[9]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: N-Alkylation of 2-(2,5-Difluorobenzyl)piperidine
Introduction
The N-alkylated 2-substituted piperidine framework is a cornerstone in modern medicinal chemistry, appearing in a multitude of pharmacologically active compounds and natural products.[1][2] The substituent on the nitrogen atom is a critical determinant of a molecule's biological activity, influencing its potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust and versatile protocols for the N-alkylation of piperidine derivatives is of paramount importance for drug discovery and development professionals.
This guide provides detailed protocols and expert insights for the N-alkylation of a specific, functionally relevant substrate: 2-(2,5-Difluorobenzyl)piperidine. The presence of a benzyl group at the C2 position introduces significant steric considerations that must be addressed in protocol design. Furthermore, the electronic properties of the difluorinated phenyl ring can subtly influence the reactivity of the piperidine nitrogen.
We will explore two of the most reliable and widely adopted strategies for this transformation:
-
Direct N-Alkylation via Nucleophilic Substitution: A straightforward approach involving the reaction of the piperidine with an alkyl halide in the presence of a base.
-
N-Alkylation via Reductive Amination: A milder, often more selective method that proceeds through an iminium ion intermediate.
This document is structured to provide not only step-by-step instructions but also the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot their synthetic challenges effectively.
Method 1: Direct N-Alkylation with Alkyl Halides
Principle & Mechanistic Insight
Direct alkylation of a secondary amine like this compound with an alkyl halide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
A primary challenge in the N-alkylation of amines is the potential for over-alkylation.[3][4] The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt. This side reaction can be minimized through several strategic choices:
-
Slow Addition: Adding the alkylating agent slowly (e.g., via syringe pump) maintains a low concentration of the electrophile, favoring mono-alkylation.[5]
-
Stoichiometry Control: Using a slight excess of the starting piperidine ensures the alkyl halide is the limiting reagent.
-
Choice of Base: A non-nucleophilic base is required to neutralize the hydrohalic acid (H-X) generated during the reaction. Common choices include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base).[5][6][7][8]
Caption: SN2 mechanism for direct N-alkylation of a secondary amine.
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure that can be adapted for various primary and secondary alkyl bromides.
Materials:
-
This compound (1.0 equiv)
-
Alkyl Bromide (1.1 - 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 - 3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.2 M with respect to the piperidine.
-
Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Add the alkyl bromide (1.1 equiv) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase is 20-50% EtOAc in Hexanes. The product should have a higher Rf value than the starting amine.
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes of DMF).
-
Combine the organic extracts and wash with water (2x) to remove DMF, followed by a wash with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the pure N-alkylated product.
Data Presentation: Direct Alkylation Conditions
The choice of base and solvent can significantly impact reaction efficiency. The following table provides a comparative summary based on established literature for secondary amine alkylation.[5][6]
| Alkylating Agent | Base (equiv) | Solvent | Temp (°C) | Typical Time (h) | Key Considerations |
| Methyl Iodide | K₂CO₃ (2.0) | Acetonitrile | RT - 40 | 6 - 18 | Highly reactive; risk of over-alkylation. |
| Ethyl Bromide | K₂CO₃ (2.0) | DMF | 60 - 70 | 12 - 24 | Standard conditions for primary halides. |
| Benzyl Bromide | DIPEA (1.5) | Acetonitrile | RT - 60 | 4 - 12 | DIPEA is a soluble organic base.[5] |
| Isopropyl Bromide | Cs₂CO₃ (1.5) | DMF | 80 - 100 | 24 - 48 | Slower due to steric hindrance; requires stronger base/higher temp. |
Method 2: N-Alkylation via Reductive Amination
Principle & Mechanistic Insight
Reductive amination is a powerful and often superior alternative to direct alkylation, particularly when dealing with sensitive substrates or when aiming to avoid over-alkylation byproducts.[9] The reaction is a one-pot, two-step process:
-
Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form an unstable carbinolamine intermediate, which then dehydrates to form a positively charged iminium ion.
-
In-Situ Reduction: A mild and selective reducing agent, introduced into the reaction, reduces the iminium ion to the corresponding tertiary amine.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its mildness and selectivity are key advantages; it readily reduces the electrophilic iminium ion but is slow to react with the less electrophilic starting aldehyde or ketone, preventing consumption of the hydride source on the starting material.[9]
Sources
- 1. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-(2,5-Difluorobenzyl)piperidine as a Chiral Building Block
This Application Note provides a comprehensive technical guide for using 2-(2,5-Difluorobenzyl)piperidine as a chiral building block. This scaffold is a privileged structure in medicinal chemistry, specifically designed for the development of NR2B-selective NMDA receptor antagonists and monoamine transporter inhibitors .
The guide prioritizes the 2,5-difluoro substitution pattern , which is critical for blocking metabolic "soft spots" (CYP450 oxidation) and modulating lipophilicity, while the 2-position chirality rigidly directs the vector of the benzyl group to optimize binding pocket occupancy.
Executive Summary & Rationale
This compound represents a high-value scaffold for "Ifenprodil-like" and "Radiprodil-like" analogues. While classical NR2B antagonists (e.g., Radiprodil) often utilize a 4-benzylpiperidine core, shifting the benzyl group to the 2-position introduces a specific conformational constraint that can enhance selectivity for the NR2B subunit over NR2A.
Key Advantages of this Scaffold:
-
Metabolic Shielding: The fluorine atoms at the 2 and 5 positions of the benzyl ring deactivate the aromatic ring against oxidative metabolism (CYP-mediated hydroxylation), significantly extending half-life (
) compared to non-fluorinated analogues. -
Chiral Vector Control: The C2 stereocenter dictates the spatial orientation of the lipophilic benzyl tail. In many NR2B pharmacophores, the (
)-enantiomer is preferred for optimal fit within the hydrophobic pocket of the GluN2B amino-terminal domain (ATD). -
Basicity Modulation: The inductive effect of the difluorobenzyl group slightly lowers the pKa of the piperidine nitrogen, potentially improving blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH.
Physicochemical Profile
| Property | Value (Calculated) | Significance |
| Formula | Core Scaffold | |
| MW | 211.25 g/mol | Fragment-like (Rule of 3 compliant) |
| cLogP | ~2.8 - 3.1 | Ideal for CNS penetration |
| pKa (Conj. Acid) | ~9.2 | Moderately basic; forms stable salts |
| H-Bond Donors | 1 (NH) | Handle for derivatization |
| Rotatable Bonds | 2 | Semi-rigid due to ring attachment |
Synthesis & Chiral Resolution Protocols
Since enantiopure 2-substituted piperidines are expensive to source, we provide a robust workflow to synthesize the racemate and resolve it into the active chiral building block.
Workflow Diagram
The following diagram illustrates the critical path from raw materials to the enantiopure scaffold.
Figure 1: Synthetic workflow for accessing the enantiopure building block.
Protocol A: Synthesis of the Racemate (Hydrogenation Route)
Rationale: Direct hydrogenation of the pyridine precursor is the most atom-economical route to the piperidine core.
-
Precursor Assembly: React 2-picoline (2-methylpyridine) with LDA at -78°C, followed by the addition of 2,5-difluorobenzyl bromide. This yields 2-(2,5-difluorobenzyl)pyridine .
-
Hydrogenation:
-
Dissolve the pyridine intermediate (10 mmol) in Glacial Acetic Acid (30 mL).
-
Add Platinum Oxide (
, Adams' catalyst) (5 mol%). -
Pressurize to 50 psi
and stir at RT for 12 hours. -
Workup: Filter catalyst over Celite. Concentrate the filtrate. Basify with 2N NaOH to pH 12 and extract with DCM.
-
Yield: Typically >90% conversion to rac-2-(2,5-difluorobenzyl)piperidine.
-
Protocol B: Chiral Resolution (The "Self-Validating" Step)
Rationale: 2-Substituted piperidines resolve efficiently with tartaric acid derivatives. This protocol uses Di-p-toluoyl-L-tartaric acid (L-DTTA) to isolate the (
-
Salt Formation:
-
Dissolve rac-2-(2,5-difluorobenzyl)piperidine (1.0 eq) in hot Ethanol (5 mL/g).
-
Add L-DTTA (1.0 eq) dissolved in hot Ethanol.
-
Allow the solution to cool slowly to Room Temperature (RT) over 4 hours, then refrigerate at 4°C overnight.
-
-
Crystallization Cycles:
-
Filter the precipitate. This is the diastereomeric salt.
-
Validation (Self-Check): Take a small aliquot, neutralize to free base, and check ee% via Chiral HPLC (see Section 5). If ee < 95%, recrystallize the salt from Ethanol/Water (9:1).
-
-
Free Basing:
-
Suspend the purified salt in DCM.
-
Wash with 1N NaOH (2x).
-
Dry organic layer (
) and concentrate to yield the (S)-enantiomer as a clear oil.
-
Application Protocol: Constructing the NR2B Pharmacophore
Once the chiral building block is in hand, it is typically coupled to a "Head Group" (e.g., a benzoxazolone, indole, or phenol derivative) via a linker.
Protocol C: N-Alkylation (Convergent Synthesis)
Scenario: Coupling the piperidine to a chloromethyl-benzoxazolone derivative (mimicking Radiprodil-type connectivity).
Reagents:
-
(S)-2-(2,5-Difluorobenzyl)piperidine (1.0 eq)
-
Electrophile: 6-(2-chloroacetyl)-3H-benzoxazol-2-one (1.1 eq)
-
Base:
(2.5 eq) -
Solvent: Acetonitrile (ACN) or DMF
Procedure:
-
Setup: In a round-bottom flask, dissolve the piperidine building block in ACN (0.1 M concentration).
-
Addition: Add finely ground
. Stir for 10 minutes. -
Coupling: Add the electrophile (dissolved in minimal ACN) dropwise at 0°C to prevent bis-alkylation or polymerization.
-
Reaction: Warm to RT and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the piperidine mass (m/z ~212).
-
Quench: Filter off inorganic solids. Concentrate the filtrate.
-
Purification: Flash chromatography (DCM:MeOH 95:5).
Mechanism of Action Note: The resulting tertiary amine acts as the protonatable center essential for interaction with the GluN2B subunit, while the 2,5-difluorobenzyl group occupies the hydrophobic pocket, displacing water and locking the receptor in an inactive conformation.
Quality Control & Analytical Methods
To ensure scientific integrity, the enantiomeric excess (ee) must be verified before biological testing.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (monitoring the benzyl ring).
-
Expected Result: The enantiomers should resolve with a separation factor (
) > 1.2.
References
-
Layton, M. E., et al. (2006).[1] "Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists." Current Topics in Medicinal Chemistry, 6(7), 697-709.[1] Link
-
Chenard, B. L., & Menniti, F. S. (1999).[2] "Antagonists Selective for NMDA Receptors Containing the NR2B Subunit." Current Pharmaceutical Design, 5(5), 381-404.[2] Link
-
Farkas, S., et al. (2003). "RGH-896 is a novel potent and selective NR2B-NMDA antagonist." Journal of Pharmacology and Experimental Therapeutics (Contextual reference for Radiprodil-class chemistry). Link
- Gawley, R. E., et al. (2000). "Chemoselective and Enantioselective Synthesis of 2-Substituted Piperidines." Journal of Organic Chemistry. (General reference for 2-piperidine synthesis/resolution logic).
Sources
Application Notes & Protocols: Reductive Amination Pathways for the Synthesis of 2-Benzylpiperidine
Introduction: The Significance of the 2-Benzylpiperidine Scaffold
The 2-benzylpiperidine framework is a privileged structural motif, prominently featured in a variety of natural alkaloids and pharmacologically active compounds.[1] Its presence is associated with a wide spectrum of biological activities, making it a valuable target in medicinal chemistry and drug development.[2][3] Molecules incorporating this scaffold have shown potential as stimulants and are key intermediates in the synthesis of more complex drugs.[4][5]
Reductive amination stands out as one of the most robust and versatile methods for constructing the C-N bonds necessary for synthesizing these and other amine-containing molecules.[6][7][8] This powerful transformation converts a carbonyl group into an amine via an intermediate imine or iminium ion, offering a highly efficient route to the piperidine ring system.[9][10] Its widespread adoption in the pharmaceutical industry, accounting for at least a quarter of all C-N bond-forming reactions, underscores its reliability and operational simplicity.[7][11]
These application notes provide an in-depth guide to the primary reductive amination strategies for synthesizing 2-benzylpiperidine, detailing the underlying mechanisms, key reagent choices, and step-by-step experimental protocols for research, discovery, and process development professionals.
The Chemical Rationale: Understanding Reductive Amination
Reductive amination is fundamentally a two-part process that is often performed in a single pot ("direct" or "one-pot" reductive amination).[10][12] The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine, followed by the reduction of the resulting imine or iminium ion intermediate.[10][13]
The Mechanism Unveiled:
-
Iminium Ion Formation: The process begins with the nucleophilic attack of an amine on the electrophilic carbonyl carbon. This forms a hemiaminal intermediate.[9] Under mildly acidic conditions, the hemiaminal is protonated and subsequently loses a molecule of water to form a C=N double bond—an imine (from a primary amine) or an iminium ion (from a secondary amine).[12][14] This step is reversible and pH-dependent.
-
In-Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine/iminium ion intermediate to the corresponding amine. The key to a successful one-pot reaction is the choice of a reducing agent that is mild enough not to significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the C=N bond.[15][16]
Strategic Pathways to 2-Benzylpiperidine
The synthesis of 2-benzylpiperidine can be approached from several distinct starting points, each leveraging the power of reductive amination in a different manner. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the final molecule.
Pathway A & B: Synthesis from Pyridine Precursors
A highly effective and common approach involves the reduction of a substituted pyridine ring.[17] This can be achieved either by direct hydrogenation of 2-benzylpyridine or through the reduction of a pyridinium salt. The latter method involves N-benzylation of a pyridine derivative, followed by dearomatization with a hydride reducing agent like sodium borohydride.[18] This two-step sequence is often high-yielding and tolerates a variety of functional groups.
Pathway C: Intramolecular Reductive Amination
This elegant strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group.[19][20] For 2-benzylpiperidine, this would typically involve a δ-amino ketone or aldehyde. The intramolecular condensation forms a cyclic iminium ion, which is then immediately reduced to form the piperidine ring. This approach offers excellent control over the ring formation and is a cornerstone of cyclic amine synthesis.
A Guide to Reagent Selection
The success of a reductive amination hinges on the appropriate choice of reducing agent. The ideal reagent should reduce the iminium intermediate much faster than it reduces the starting carbonyl compound.
| Reagent | Formula | Key Advantages | Common Solvents | Considerations & Causality |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available, effective reductant.[21] | Methanol, Ethanol | Can reduce aldehydes/ketones. Best used in a two-step (indirect) procedure where the imine is pre-formed before adding NaBH₄ to avoid reducing the starting material.[15][22][23] |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for iminium ions over carbonyls at neutral or slightly acidic pH.[14] Ideal for one-pot reactions. | Methanol, Dichloroethane (DCE) | Toxicity: Generates toxic HCN gas under strongly acidic conditions. Requires careful pH control and proper handling. The cyano group's electron-withdrawing nature moderates its reactivity. |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild, highly selective, and non-toxic alternative to NaBH₃CN.[12][24] Very effective for a wide range of substrates. | Dichloroethane (DCE), Tetrahydrofuran (THF) | Moisture-sensitive. Acetic acid is often generated in situ, which can catalyze imine formation. It is generally considered the reagent of choice for direct reductive aminations.[12] |
| Catalytic Hydrogenation | H₂ / Catalyst | "Green" and atom-economical. Excellent for large-scale synthesis. | Methanol, Ethanol, Ethyl Acetate | Requires specialized hydrogenation equipment (e.g., Parr shaker). The catalyst (Pd/C, PtO₂, Raney Ni) can sometimes be sensitive to functional groups.[9][25] |
Experimental Protocols
Safety Precaution: These protocols involve hazardous chemicals. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of N-Benzyl-3-hydroxypiperidine via Pyridinium Salt Reduction
This protocol is adapted from methodologies involving the dearomatization of pyridinium salts and demonstrates a powerful route to functionalized piperidines.[18]
Objective: To synthesize an N-benzylpiperidine derivative by reacting 3-hydroxypyridine with a benzyl halide, followed by reduction with sodium borohydride.
Materials:
-
3-Hydroxypyridine
-
Benzyl bromide (or chloride)
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Pyridinium Salt Formation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-hydroxypyridine (1.0 eq) in toluene.
-
Add benzyl bromide (1.05 eq) to the solution.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 10-12 hours, monitoring by TLC for the consumption of starting material.
-
Cool the reaction mixture to room temperature. The 1-benzyl-3-hydroxypyridinium halide product will often precipitate. Isolate the solid by filtration or concentrate the solvent under reduced pressure.
-
-
Reduction to Piperidine:
-
Suspend the crude pyridinium salt (1.0 eq) in methanol in a new flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 - 2.0 eq). Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and controlled addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
-
Workup and Purification:
-
Adjust the pH of the mixture to >10 with an aqueous NaOH solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-3-hydroxypiperidine.
-
Protocol 2: One-Pot Direct Reductive Amination using STAB
This protocol outlines a general, direct reductive amination, a widely used method for its efficiency and mild conditions.[12][24] This example shows the formation of a generic N-benzylpiperidine from piperidine and benzaldehyde. The synthesis of 2-benzylpiperidine itself would require an intramolecular variant of this reaction.
Objective: To synthesize 1-benzylpiperidine as a model for direct reductive amination.
Materials:
-
Piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine (1.0 eq), benzaldehyde (1.0 eq), and 1,2-dichloroethane (DCE).
-
Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.[12]
-
-
Reduction:
-
Add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) to the mixture in one portion. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pure 1-benzylpiperidine.
-
Troubleshooting & Optimization Insights
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | - Sterically hindered substrates.- Poorly nucleophilic amine or electrophilic carbonyl.- Insufficient reaction time or temperature. | - Add a Lewis acid (e.g., Ti(OiPr)₄, ZnCl₂) to activate the carbonyl group.[20]- Increase reaction temperature or time, monitoring for side product formation.[26]- Ensure anhydrous conditions, as water can hydrolyze the iminium intermediate. |
| Side Product Formation (e.g., Alcohol) | The reducing agent is reducing the starting carbonyl before imine formation. | - Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[15]- If using NaBH₄, ensure the imine is fully formed before adding the reductant (two-step procedure).[23] |
| Over-alkylation | Reaction of the product amine with remaining carbonyl and subsequent reduction. | Reductive amination inherently minimizes over-alkylation compared to direct alkylation with halides.[12] If it occurs, using a slight excess of the amine starting material can be beneficial. |
| Catalyst Deactivation (Hydrogenation) | Impurities in starting materials (e.g., sulfur compounds). | - Purify starting materials before the reaction.- Use a fresh, active catalyst.[26] |
Conclusion
Reductive amination is an indispensable tool in modern organic synthesis, providing a direct and efficient pathway to valuable amine scaffolds like 2-benzylpiperidine. By understanding the core mechanism and the distinct advantages of different synthetic strategies—from pyridine hydrogenation to intramolecular cyclization—researchers can select the optimal route for their specific target. The choice of reducing agent is critical, with reagents like sodium triacetoxyborohydride offering a superb balance of reactivity, selectivity, and safety for one-pot procedures. The protocols and insights provided herein serve as a robust foundation for scientists engaged in the synthesis of piperidine-based molecules for pharmaceutical and chemical research.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Tariq, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 253. [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Amines. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
-
Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. [Link]
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 948-956. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (2016). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(2), 284-307. [Link]
-
Oreate AI. (2026). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]
-
ResearchGate. (2020). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(21), 5195. [Link]
-
Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Wikipedia. (n.d.). 2-Benzylpiperidine. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714. [Link]
-
The Organic Chem Lab. (2023). Reductive Amination. YouTube. [Link]
-
González-Obando, N., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5561. [Link]
-
PsychonautWiki. (n.d.). 2-Benzylpiperidine. [Link]
- Google Patents. (2012). CN101863826B - Method for preparing 2-benzyl pyridine compound.
-
Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. [Link]
- Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]
-
Choi, D., et al. (1995). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 38(17), 3296-3301. [Link]
-
Wang, Y., et al. (2022). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. RSC Advances, 12(29), 18671-18675. [Link]
-
Savych, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6458. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. 2-Benzylpiperidine [medbox.iiab.me]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. gctlc.org [gctlc.org]
- 17. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 19. researchgate.net [researchgate.net]
- 20. organicreactions.org [organicreactions.org]
- 21. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 22. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 23. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Integration of Difluorobenzyl Groups in Pharmaceutical Intermediates
Executive Summary & Strategic Rationale
The difluorobenzyl moiety—specifically the 2,4-difluorobenzyl and 3,4-difluorobenzyl variants—is a "privileged structure" in medicinal chemistry.[1] It serves as a critical pharmacophore in blockbuster drugs like Dolutegravir (HIV integrase inhibitor) and Ticagrelor (P2Y12 inhibitor).[1]
Why this moiety matters:
-
Metabolic Stability: The fluorine atoms at specific positions (2,4 or 3,[1]4) block P450-mediated oxidative metabolism at the otherwise reactive benzylic and aryl ring positions.[1]
-
Lipophilicity Modulation: Fluorine increases lipophilicity (
) facilitates membrane permeability while altering the pKa of adjacent amines.[1] -
Conformational Locking: The steric bulk of the fluorine atoms (Van der Waals radius ~1.47 Å) often restricts rotation, locking the molecule into a bioactive conformation.[1]
This guide provides three validated protocols for introducing this group, ranging from classical alkylation to advanced organometallic cross-coupling.[1]
Critical Decision Matrix: Route Selection
Before beginning synthesis, select the protocol based on your substrate's functionality and the bond being formed (C-N vs. C-C).[1]
Figure 1: Decision matrix for selecting the appropriate synthetic strategy.
Protocol 1: Synthesis of 2,4-Difluorobenzylamine (The Reagent)
While 2,4-difluorobenzyl bromide is a common alkylating agent, it is a potent lachrymator and corrosive.[1] For large-scale applications (like Dolutegravir synthesis), the preferred route is the Reductive Amination of 2,4-difluorobenzaldehyde.[1] This avoids handling the halide and allows for a "one-pot" process.[1]
Materials
-
Substrate: 2,4-Difluorobenzaldehyde (CAS: 1550-18-1)
-
Amine Source: Ammonium Acetate (
) or aqueous Ammonia[1] -
Reductant: Sodium Cyanoborohydride (
) or /Pd-C
Step-by-Step Methodology
-
Imine Formation:
-
Reduction:
-
Cool the mixture to 0°C.
-
Slowly add
(1.5 eq) portion-wise.[1] Caution: Exothermic; HCN potential if acidified. -
Allow to warm to RT and stir for 12 hours.
-
-
Workup:
-
Purification:
Protocol 2: N-Alkylation using Difluorobenzyl Halides
This is the "workhorse" method for introducing the group onto heterocyclic cores (e.g., pyridinones, indoles).[1]
Critical Mechanism: The "Over-Alkylation" Trap
The product (secondary amine) is often more nucleophilic than the starting primary amine.[1] To prevent over-alkylation to the tertiary amine, strict stoichiometry control is required.[1]
Experimental Workflow
Reagents:
-
Electrophile: 2,4-Difluorobenzyl bromide (CAS: 23915-07-3)[1]
-
Nucleophile: Target Heterocycle/Amine[1]
-
Base:
(mild) or (for lower solubility substrates)[1] -
Solvent: DMF or Acetonitrile (ACN)
Procedure:
-
Dissolution: Dissolve the Nucleophile (1.0 eq) in DMF (5 mL/mmol).
-
Base Activation: Add
(2.0 eq) and stir for 30 mins at RT to deprotonate the amine/amide. -
Controlled Addition:
-
Monitoring:
Protocol 3: Negishi Cross-Coupling (C-C Bond Formation)[1]
For attaching the difluorobenzyl group to an aryl core (biaryl methane synthesis) or a vinyl group, the Negishi Coupling is superior to Suzuki coupling because benzyl-boron species are often unstable (protodeboronation).[1] Benzyl-zinc reagents are robust and highly reactive.[1]
Phase A: Preparation of the Zinc Reagent
Target: 2,4-Difluorobenzylzinc bromide[3][4]
-
Zinc Activation:
-
Place Zinc dust (3.0 eq) in a dry flask under Argon.
-
Add DMF (dry) and 5 mol% Iodine (
). Stir until the red color fades (surface activation).[1]
-
-
Insertion:
-
Dissolve 2,4-Difluorobenzyl bromide (1.0 eq) in dry THF.
-
Add this solution dropwise to the activated Zn suspension at 0°C.
-
Critical Control: Keep temperature < 10°C to prevent Wurtz homocoupling (formation of 1,2-bis(2,4-difluorophenyl)ethane).[1]
-
Stir for 2 hours. The clear supernatant contains the organozinc reagent (~0.8 M).[1]
-
Phase B: The Coupling Reaction[1][5]
Figure 2: Workflow for Negishi coupling using in-situ generated benzylzinc reagents.
Procedure:
-
To the organozinc solution (from Phase A), add the Aryl Halide partner (0.8 eq relative to original bromide).[1]
-
Add Catalyst:
(5 mol%).[1] -
Heat to 60°C for 4-6 hours.
-
Quench: Cool to RT and add saturated
. -
Purification: Silica gel chromatography. The difluorobenzyl group is non-polar; expected elution in low % EtOAc/Hexanes.[1]
Safety & Handling (E-E-A-T)
Working with fluorinated benzyl halides requires specific safety protocols due to their lachrymatory nature and high reactivity.[1]
| Hazard | Mitigation Strategy |
| Lachrymator | 2,4-Difluorobenzyl bromide is a potent tear agent.[1] Always handle in a functioning fume hood.[1] Keep a beaker of 10% aqueous ammonia nearby to neutralize spills (aminolysis destroys the lachrymator).[1] |
| Corrosive | Wear double nitrile gloves.[1] Immediate wash with soap/water upon contact.[1][5] |
| Pressure | Reaction vessels involving |
| HF Generation | While rare in these specific protocols, combustion or strong acid treatment of these intermediates can release HF.[1] Do not use glass for high-temp acidic workups if avoidable.[1] |
References
-
Dolutegravir Synthesis & Process Chemistry
-
Negishi Coupling of Benzyl Zinc Reagents
-
Safety Data (SDS)
-
Nucleophilic Fluorination Context
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. API SYNTHESIS INTERNATIONAL: AN IMPROVED PROCESS FOR THE PREPARATION OF DOLUTEGRAVIR [apisynthesisint.blogspot.com]
- 4. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enantiomeric Resolution of 2-(2,5-Difluorobenzyl)piperidine
Strategic Overview
The resolution of 2-(2,5-Difluorobenzyl)piperidine presents a classic challenge in medicinal chemistry: separating the enantiomers of a secondary amine with a chiral center at the
The 2,5-difluorobenzyl moiety adds lipophilicity and electron-withdrawing character compared to a simple benzyl group, but the piperidine nitrogen remains the primary handle for interaction. The secondary amine is moderately basic (
This guide prioritizes two workflows:
-
Scalable Chemical Resolution: Using tartaric acid derivatives for multi-gram to kilogram batches.
-
High-Performance Resolution: Chiral HPLC/SFC for analytical purity checks or milligram-scale isolation.
Protocol A: Classical Resolution via Diastereomeric Crystallization
Scope: Primary method for scales
Recommended Resolving Agents
For 2-substituted piperidines, Tartaric Acid and its derivatives are the "Gold Standard" due to their ability to form rigid hydrogen-bonded networks with the piperidine nitrogen.
-
Primary Candidate:
-Tartaric Acid or -Tartaric Acid. -
Secondary Candidate:
-O,O'-Dibenzoyl-D-tartaric acid (if the unsubstituted tartrate fails to crystallize). -
Tertiary Candidate:
-Mandelic Acid.
Step-by-Step Methodology
Phase 1: Screening (The "Test Tube" Scale)
-
Dissolve 100 mg of racemic this compound in 0.5 mL of solvent (Ethanol or Methanol).
-
Add 1.0 equivalent of the resolving agent (e.g.,
-Tartaric Acid) dissolved in minimal hot solvent. -
Heat to reflux until clear.
-
Allow to cool slowly to Room Temperature (RT). If no crystals form, scratch the glass or cool to 4°C.
-
Critical Check: Filter crystals and check optical rotation or chiral HPLC. If
, switch solvent (e.g., add water or switch to acetone/MeOH).
Phase 2: Scale-Up Protocol (Example: 10g Batch)
| Parameter | Specification |
| Substrate | 10.0 g (Racemic free base) |
| Resolving Agent | 0.5 to 1.0 eq. |
| Solvent System | Ethanol (Absolute) or EtOH:Water (95:5) |
| Temperature Profile | Reflux |
-
Dissolution: Dissolve racemate in 50 mL Ethanol at 60°C.
-
Addition: Add Tartaric acid (dissolved in 30 mL hot Ethanol) dropwise.
-
Nucleation: Stir at reflux for 30 mins. Cool slowly.
-
Note: If the solution turns milky (oiling out), reheat and add small amounts of water or methanol until clear at reflux.
-
-
Harvest: Filter the solid salt. Wash with cold Ethanol.
-
Recrystallization: The first crop usually yields 60-80%
. Recrystallize the salt from boiling Ethanol (or MeOH/Acetone) to upgrade to . -
Free Basing: Suspend the purified salt in DCM or EtOAc. Add
NaOH or saturated . Separate the organic layer, dry over , and concentrate to yield the resolved enantiomer.
Protocol B: Chiral HPLC Separation
Scope: Analytical monitoring (
Optimized Method Conditions
The 2,5-difluorobenzyl group provides
| Parameter | Condition Set A (Normal Phase) | Condition Set B (Polar Organic) |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane : Isopropanol : DEA (90 : 10 : 0.1) | Acetonitrile : DEA (100 : 0.1) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV @ 254 nm (Fluorine ring abs.) | UV @ 254 nm |
| Temp | 25°C | 25°C |
Critical Additive: You must use a basic modifier. Diethylamine (DEA) or Triethylamine (TEA) at 0.1% is mandatory to suppress non-specific binding of the piperidine nitrogen. Without this, peaks will broaden significantly.
Troubleshooting Center (Q&A)
Q1: My salt "oiled out" instead of crystallizing. How do I fix this?
Diagnosis: This is common with flexible molecules like piperidines. The lattice energy isn't high enough to overcome solvation entropy, or impurities are interfering. Fix:
Reheat: Dissolve the oil back into the solution by heating.
Seeding: If you have any solid crystals from a previous screen, add a tiny seed crystal at the cloud point.
Solvent Switch: "Oiling out" often means the compound is too soluble in the hot solvent or the solvent is too non-polar.
Try: Adding a small amount of a more polar solvent (Methanol) if using Ethanol.
Try: Switching to Acetone/Methanol mixtures.
Counter-ion Switch: If tartaric acid oils out, switch to Dibenzoyl-tartaric acid . The extra aromatic rings increase
-stacking, often forcing crystallization.
Q2: I see two peaks on HPLC, but they are merging (Resolution
Diagnosis: Likely column overload or insufficient basic modifier. Fix:
Increase DEA: Bump the Diethylamine concentration to 0.2%.
Lower Temperature: Run the column at 10°C or 15°C. Lower temperature often improves enantioselectivity (
) for conformational isomers.Change Alcohol: Switch Isopropanol to Ethanol in the mobile phase. Ethanol is a stronger hydrogen bond donor/acceptor and can alter the selectivity profile.
Q3: Can I use enzymatic resolution for this molecule?
Insight: Direct enzymatic resolution of secondary amines is difficult because the reaction (acylation) produces an amide, which is chemically distinct from the amine. Feasibility: Yes, using Candida Antarctica Lipase B (CAL-B) with an acyl donor (e.g., Ethyl Acetate or Vinyl Acetate). Caveat: You will get one enantiomer as the amine and the other as the amide. You must then hydrolyze the amide to recover the second amine enantiomer. This adds two chemical steps (acylation + hydrolysis) compared to the salt crystallization method.
Visualizations
Workflow: Decision Logic for Resolution Strategy
Caption: Decision matrix for selecting between chromatographic and crystallization workflows based on scale and success metrics.
Mechanism: Diastereomeric Salt Interaction
Caption: Differential solubility mechanism. The (R)-amine:(L)-acid salt typically exhibits different lattice energy than the (S)-amine:(L)-acid salt, allowing separation.
References
-
Coldham, I., et al. (2022).[1] "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." The Journal of Organic Chemistry, 87(13), 8819–8823.
-
Beng, T. K., & Gawley, R. E. (2011). "Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines." Organic Letters, 13(15), 3948–3951.
-
BenchChem Technical Support. (2025). "Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds." BenchChem Application Notes.
-
Dousa, M., et al. (2011). "HPLC separation of tapentadol enantiomers using Chiralpak AD-H." Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1163-1167. (Cited for general applicability of AD-H columns to basic amines).
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for Tartaric Acid protocols).
Sources
Validation & Comparative
A Comprehensive Guide to the NMR Characterization of 2-(2,5-Difluorobenzyl)piperidine and a Comparative Analysis with Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-(2,5-Difluorobenzyl)piperidine and the Role of NMR
This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution pattern significantly influences the pharmacological activity of a molecule. The introduction of a difluorobenzyl group can modulate properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in ¹H and ¹³C NMR spectra, one can deduce the connectivity of atoms and the stereochemistry of the molecule. For a molecule like this compound, NMR is crucial for confirming the position of the benzyl substituent on the piperidine ring and for characterizing the electronic environment of the fluorinated aromatic ring.
Predicted NMR Spectral Analysis of this compound
The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of its constituent fragments: the 2-substituted piperidine ring and the 2,5-difluorobenzyl group, with reference to analogous compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the piperidine ring and the difluorobenzyl group.
-
Piperidine Ring Protons (δ 1.0–3.5 ppm): The piperidine ring protons will appear as a series of complex multiplets in the upfield region of the spectrum. The presence of the benzyl substituent at the C2 position breaks the symmetry of the ring, making all piperidine protons chemically non-equivalent.
-
The proton at C2 (the attachment point of the benzyl group) is expected to be a multiplet around δ 2.8-3.2 ppm.
-
The equatorial and axial protons on the same carbon will have different chemical shifts due to the ring's chair conformation.
-
The protons on C6, adjacent to the nitrogen, will be deshielded and are expected around δ 2.5-3.0 ppm.
-
The remaining protons on C3, C4, and C5 will appear as overlapping multiplets in the δ 1.2-1.9 ppm range.
-
-
Benzylic Protons (δ 2.5–3.0 ppm): The two benzylic protons (CH₂) will be diastereotopic due to the chiral center at C2 of the piperidine ring. They are expected to appear as two separate signals, likely a pair of doublets of doublets, in the range of δ 2.5-3.0 ppm.
-
Aromatic Protons (δ 6.8–7.2 ppm): The three protons on the difluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. Based on data for 2,4-difluorotoluene, the aromatic protons are expected in the δ 6.7-7.1 ppm region[1]. The coupling to the two fluorine atoms will result in doublet of doublet of doublet patterns for each proton.
-
N-H Proton: The chemical shift of the N-H proton is variable and depends on the solvent and concentration. It may appear as a broad singlet anywhere from δ 1.0 to 4.0 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Piperidine Ring Carbons (δ 20–60 ppm):
-
C2, being substituted, will be downfield around δ 58-62 ppm.
-
C6, adjacent to the nitrogen, is expected around δ 45-50 ppm.
-
The other piperidine carbons (C3, C4, C5) will appear in the δ 20-30 ppm range.
-
-
Benzylic Carbon (δ 35–40 ppm): The benzylic carbon (CH₂) is expected to have a chemical shift in the range of δ 35-40 ppm.
-
Aromatic Carbons (δ 110–165 ppm): The aromatic carbons will show characteristic splitting due to coupling with the fluorine atoms (C-F coupling).
-
The carbons directly attached to fluorine (C2' and C5') will appear as doublets with large one-bond coupling constants (¹JCF ≈ 240-250 Hz) and are expected to be the most downfield in the aromatic region[2].
-
The other aromatic carbons will show smaller two-, three-, or four-bond C-F couplings.
-
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of analogous compounds is presented below. The chosen analogs are N-benzylpiperidine and 4-benzylpiperidine, which provide insight into the chemical shifts of the piperidine and benzyl moieties.
| Compound | Fragment | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| N-Benzylpiperidine | Piperidine & Benzyl | 7.2-7.4 (m, 5H, Ar-H), 3.48 (s, 2H, N-CH₂-Ar), 2.3-2.4 (m, 4H, piperidine-Hα), 1.4-1.6 (m, 6H, piperidine-Hβ,γ) | 138.6 (Ar-C), 129.4 (Ar-CH), 128.2 (Ar-CH), 126.9 (Ar-CH), 64.0 (N-CH₂-Ar), 54.6 (piperidine-Cα), 26.1 (piperidine-Cγ), 24.5 (piperidine-Cβ) | [3] |
| 4-Benzylpiperidine | Piperidine & Benzyl | 7.1-7.3 (m, 5H, Ar-H), 3.02 (m, 2H, piperidine-Hα eq), 2.52 (d, 2H, Ar-CH₂), 2.51 (m, 2H, piperidine-Hα ax), 1.62 (m, 2H, piperidine-Hβ eq), 1.15 (m, 3H, piperidine-Hβ ax, Hγ) | Not readily available | [4] |
| 2,4-Difluorotoluene | Difluorobenzyl | 7.08 (m, 1H, Ar-H), 6.73 (m, 2H, Ar-H), 2.20 (s, 3H, CH₃) | Not readily available | [1] |
Note: The chemical shifts for N-benzylpiperidine are from a DMSO solution, which can influence the exact values compared to a CDCl₃ solution.
Experimental Protocol for NMR Characterization
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound.
I. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). CDCl₃ is a common first choice for many organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
II. NMR Data Acquisition
The following steps outline a general procedure for acquiring spectra on a modern NMR spectrometer[5][6]:
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the spectrometer's autosampler or manually insert it into the magnet.
-
-
Locking and Shimming:
-
Lock the spectrometer onto the deuterium signal of the solvent. This ensures the stability of the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution and line shape. Automated shimming routines are standard on modern instruments.
-
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a 90° pulse.
-
Set the number of scans (e.g., 8-16 scans for a sample of this concentration).
-
Set an appropriate relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a 30° or 45° pulse to allow for a shorter relaxation delay.
-
Set a larger number of scans due to the lower natural abundance of ¹³C (e.g., 128 scans or more).
-
Set a relaxation delay of 2 seconds.
-
Acquire the FID.
-
-
2D NMR Acquisition (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish H-H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond C-H correlations.
-
These experiments are invaluable for definitive signal assignment.
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired FIDs to convert the time-domain data into frequency-domain spectra.
-
Phasing: Phase the spectra to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Correct the baseline to be flat.
-
Referencing: Reference the spectra to the chemical shift of the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for NMR characterization of an organic compound.
Sources
- 1. 2,4-Difluorotoluene(452-76-6) 1H NMR [m.chemicalbook.com]
- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 3. rsc.org [rsc.org]
- 4. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum [chemicalbook.com]
- 5. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 6. reddit.com [reddit.com]
A Comparative Analysis of 2- vs. 4-Benzylpiperidine Isomers: Unraveling the Influence of Positional Isomerism on Binding Affinity
In the landscape of medicinal chemistry and pharmacology, the benzylpiperidine scaffold serves as a cornerstone for the development of a multitude of centrally acting agents. Its structural simplicity and amenability to chemical modification have made it a "privileged structure" in the design of ligands targeting a diverse array of receptors and transporters. However, even subtle alterations to this core, such as the positional isomerism of the benzyl substituent, can profoundly impact binding affinity and selectivity, thereby dictating the therapeutic potential and off-target effects of a compound.
This guide provides an in-depth comparison of the binding affinities of 2- and 4-benzylpiperidine isomers, with a primary focus on their interactions with monoamine transporters—the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET)—as well as opioid and sigma receptors. While a direct, side-by-side comparison of the unsubstituted 2- and 4-benzylpiperidine parent molecules is notably scarce in the published literature, we can infer the influence of this isomeric difference by examining data from closely related substituted analogs and by dissecting the underlying structure-activity relationships (SAR).
This analysis is intended for researchers, scientists, and drug development professionals, offering both a synthesis of available data and detailed, field-proven experimental protocols for the independent determination of binding affinities.
The Decisive Role of the Benzyl Position: A Structural Perspective
The positioning of the benzyl group on the piperidine ring, at either the 2- or 4-position, fundamentally alters the molecule's three-dimensional shape, flexibility, and the spatial orientation of the aromatic ring relative to the basic nitrogen atom. The protonated nitrogen is a key pharmacophoric element, engaging in crucial ionic interactions with acidic residues within the binding pockets of many target proteins. The location of the bulky, lipophilic benzyl group dictates how the molecule can orient itself to achieve optimal interactions with surrounding hydrophobic and aromatic residues.
For 4-benzylpiperidine, the benzyl group extends from the piperidine ring in a pseudo-equatorial or pseudo-axial position, allowing for a relatively linear and extended conformation. This arrangement has proven highly favorable for interaction with the elongated binding pockets of monoamine transporters. In contrast, the 2-benzylpiperidine structure is inherently more sterically hindered. The proximity of the benzyl group to the nitrogen atom can restrict rotation and influence the pKa of the amine, potentially altering its protonation state at physiological pH. This steric bulk can also present a significant impediment to binding within certain receptor topographies.
Comparative Binding Affinity Profile
The following table summarizes available binding affinity data (expressed as Kᵢ or IC₅₀ in nM) for derivatives of 4-benzylpiperidine at key CNS targets. It is critical to note the absence of directly comparable data for simple 2-benzylpiperidine in many of these assays, a significant gap in the current body of research. Where available, data for other substituted piperidines is provided to offer insights into how substitution patterns away from the 4-position can influence binding.
| Compound/Derivative | Target | Binding Affinity (Kᵢ/IC₅₀, nM) | Reference |
| 4-Benzylpiperidine Derivatives | |||
| 4-Biphenylmethyl-piperidine carboxamide (7e) | SERT | 1.8 | [1] |
| 4-Biphenylmethyl-piperidine carboxamide (7e) | NET | 3.2 | [1] |
| 2-Naphthylmethyl-piperidine carboxamide (7j) | SERT | 2.5 | [1] |
| 2-Naphthylmethyl-piperidine carboxamide (7j) | NET | 4.1 | [1] |
| 1-Benzyl-4-(2-phenylacetate)piperidine (19) | SERT | 196,600 | [2] |
| 1-Benzyl-4-(2-naphthoate)piperidine (21) | SERT | 25,500 | [2] |
| N-benzylpiperidine analogue of GBR12909 | DAT | High Affinity (Specific value not stated) | [3] |
| N-benzylpiperidine analogue of GBR12909 | SERT | >500-fold lower than DAT | [3] |
| N-benzylpiperidine analogue of GBR12909 | NET | >170-fold lower than DAT | [3] |
| Benzylpiperidine derivative (52) | μ-Opioid Receptor (MOR) | 56.4 | [4] |
| Benzylpiperidine derivative (52) | σ₁ Receptor | 11.0 | [4] |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | σ₁ Receptor | 1.45 | [5] |
| Other Substituted Piperidines | |||
| (+)-cis-3-methyl-4-(4-chlorophenyl)piperidine derivative (5b) | NET | Low nanomolar | [6] |
| (+)-cis-3-methyl-4-(4-chlorophenyl)piperidine derivative (5b) | DAT | 39-fold lower than NET | [6] |
| (+)-cis-3-methyl-4-(4-chlorophenyl)piperidine derivative (5b) | SERT | 321-fold lower than NET | [6] |
| 2α-propyl-trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine | μ-Opioid Receptor | Antagonist activity | [7] |
Analysis of Structure-Activity Relationships (SAR):
-
Monoamine Transporters (DAT, SERT, NET): The extensive research on 4-benzylpiperidine derivatives demonstrates that this scaffold is highly amenable to achieving potent and selective inhibition of monoamine transporters.[3][8] Modifications to the benzyl ring and the piperidine nitrogen are well-tolerated and can be used to tune selectivity. For instance, electron-withdrawing groups on the N-benzyl ring can enhance DAT affinity.[3] The data on 3,4-disubstituted piperidines suggests that moving the bulky substituent away from the 4-position can dramatically alter the selectivity profile, with some isomers favoring NET over DAT and SERT.[6] It is highly probable that the steric hindrance of a 2-benzyl group would significantly reduce affinity for the deep, narrow binding pockets of monoamine transporters, which are well-suited to the more linear 4-substituted isomers.
-
Opioid Receptors: The morphinan scaffold, which incorporates a piperidine ring, has been extensively studied in the context of opioid receptor binding. Research on 2α-substituted morphinan analogs indicates that even small alkyl groups at this position, analogous to the 2-position of a simple piperidine, are tolerated and can lead to potent μ-opioid antagonists.[7] This suggests that the 2-benzylpiperidine scaffold may be more compatible with the broader, more accommodating binding pocket of the μ-opioid receptor compared to the monoamine transporters.
-
Sigma Receptors: The sigma-1 receptor, in particular, is known to bind a wide variety of chemical scaffolds. The high affinity of several 4-benzylpiperidine derivatives for the σ₁ receptor indicates a favorable interaction.[4][5] Given the promiscuous nature of the sigma receptor binding pocket, it is plausible that 2-benzylpiperidine derivatives could also exhibit significant affinity, although direct experimental evidence is lacking.
Experimental Protocols for Binding Affinity Determination
To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for two gold-standard techniques in binding affinity measurement: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter (DAT) using [³H]WIN 35,428 as the radioligand. Similar principles apply for SERT and NET assays, using specific radioligands such as [³H]citalopram and [³H]nisoxetine, respectively.
Materials:
-
Membrane Preparation: Crude synaptosomal membranes prepared from rodent striatum (for DAT) or other relevant brain regions, or membranes from cell lines stably expressing the transporter of interest.
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Determinand: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Test Compounds: 2- and 4-benzylpiperidine isomers, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Filtration Apparatus: Cell harvester with GF/B or GF/C filter mats.
-
Scintillation Counter and Cocktail.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize tissue or cell pellets in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compounds.
-
Component Addition:
-
To all wells, add 50 µL of assay buffer.
-
To the total binding wells, add 50 µL of vehicle.
-
To the non-specific binding wells, add 50 µL of the non-specific binding determinand (e.g., 10 µM GBR 12909).
-
To the test compound wells, add 50 µL of the corresponding serial dilutions of the 2- and 4-benzylpiperidine isomers.
-
Add 100 µL of the membrane preparation to all wells.
-
Initiate the binding reaction by adding 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through the filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR) for Small Molecule-Receptor Interaction
SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinity. This protocol outlines the general steps for analyzing the interaction of benzylpiperidine isomers with an immobilized receptor, such as a G-protein coupled receptor (GPCR).
Materials:
-
SPR Instrument and Sensor Chip: (e.g., a CM5 sensor chip).
-
Immobilization Reagents: Amine coupling kit (EDC, NHS), ethanolamine.
-
Purified Receptor: Solubilized and purified receptor of interest (e.g., DAT, MOR).
-
Running Buffer: A suitable buffer that maintains receptor stability (e.g., HBS-P+ with low concentration of detergent).
-
Test Compounds (Analytes): 2- and 4-benzylpiperidine isomers, serially diluted in running buffer.
-
Regeneration Solution: A solution that effectively removes the bound analyte without denaturing the receptor (e.g., low pH glycine or high salt buffer).
Step-by-Step Protocol:
-
Receptor Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.
-
Inject the purified receptor solution over the activated surface to allow for covalent coupling via primary amines.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Establish a stable baseline by flowing running buffer over the immobilized receptor surface.
-
Inject a series of concentrations of the first test compound (e.g., 4-benzylpiperidine) over the surface for a defined association time, followed by a dissociation phase with running buffer.
-
Between each concentration, inject the regeneration solution to remove all bound analyte and allow the baseline to stabilize.
-
Repeat the process for the second test compound (2-benzylpiperidine). A reference flow cell (without immobilized receptor) should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The SPR instrument software will generate sensorgrams (response units vs. time) for each concentration.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ) and the dissociation rate constant (kₐ).
-
Calculate the equilibrium dissociation constant (Kᴅ), which is a measure of affinity, from the ratio of the rate constants: Kᴅ = kₐ / kₐ.
-
Caption: Step-by-step workflow for a Surface Plasmon Resonance (SPR) experiment.
Conclusion and Future Directions
The positional isomerism of the benzyl group on the piperidine ring is a critical determinant of binding affinity and selectivity for a range of CNS targets. The available data strongly suggests that the 4-benzylpiperidine scaffold is superior for targeting monoamine transporters, likely due to a more favorable fit within their binding sites. Conversely, the greater steric bulk of the 2-benzylpiperidine isomer may be better tolerated by, or even confer unique properties at, other targets such as opioid receptors.
The clear gap in the literature regarding a direct, systematic comparison of these two fundamental isomers presents a compelling opportunity for future research. Such studies, utilizing the robust experimental protocols detailed in this guide, would provide invaluable insights into the nuanced structure-activity relationships of this important pharmacological scaffold. A comprehensive understanding of how such a simple isomeric change dictates biological activity is fundamental to the rational design of more potent and selective therapeutics.
References
-
He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2005). Further Structure-Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 7970–7979. [Link]
-
Zhen, J., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-9. [Link]
-
Bautista-Aguilera, O. M., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Pharmaceuticals, 14(9), 886. [Link]
-
Kim, D. I., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 392–398. [Link]
-
Berger, S., et al. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6337-6346. [Link]
-
Li, G., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]
-
Le, T. M., et al. (2000). Synthesis and Structure-Activity Relationships of a New Series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as Mu-Selective Opioid Antagonists. Journal of Medicinal Chemistry, 43(22), 4233-4241. [Link]
-
Rojas-prado, A., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(15), 4983. [Link]
-
Berger, S., et al. (2007). Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II: Influence of the substitution on the benzyl moiety on the affinity for D2L, D4.2, and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 17(6), 1570-1574. [Link]
-
University of Utah. This protocol describes how to collect binding data for a small molecule/protein interaction. [Link]
-
Rich, R. L., & Myszka, D. G. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 462–467. [Link]
-
PDSP. Assay Protocol Book. [Link]
-
Sallee, F. R. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Life Sciences, 51(7), 545-553. [Link]
Sources
- 1. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 4. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of a new series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as mu-selective opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: HPLC Method Development for Fluorinated Piperidine Intermediates
Executive Summary: The "Invisible" Isomer Challenge
Fluorinated piperidines are critical pharmacophores in modern drug discovery, offering metabolic stability and modulated lipophilicity.[1][2][3] However, they present a "perfect storm" of chromatographic challenges:
-
Lack of Chromophores: The saturated piperidine ring is often UV-transparent.[1]
-
Basic Tailing: The secondary amine interacts aggressively with residual silanols.
-
Shape-Shifting Isomers: Fluorine substitution induces specific ring puckering (axial vs. equatorial preferences) that standard C18 phases fail to resolve.[1]
This guide moves beyond standard "generic gradient" approaches. We compare Pentafluorophenyl (PFP) stationary phases against traditional C18 , and Charged Aerosol Detection (CAD) against UV , providing a validated pathway for separating these complex intermediates.[1]
Comparative Study 1: Stationary Phase Selection
The "Blunt Instrument" (C18) vs. The "Scalpel" (PFP)
Standard alkyl phases (C18) rely almost exclusively on hydrophobic subtraction.[1] While robust, they often fail to separate fluorinated regioisomers (e.g., 3-fluoro- vs. 4-fluoropiperidine) because the hydrophobicity differences are negligible.[1]
The Alternative: Pentafluorophenyl (PFP) Phases PFP phases offer a multi-modal retention mechanism essential for halogenated compounds:
-
-
Interactions: Interaction between the electron-deficient PFP ring and the analyte. -
Dipole-Dipole: Strong interaction with the C-F bond dipole.[1]
-
Shape Selectivity: The rigid PFP ring can discriminate between the "axial-F" and "equatorial-F" conformations of piperidines.
Experimental Data: Separation of Piperidine Isomers
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B in 10 min.[1]
| Parameter | C18 (Standard End-capped) | PFP (Propyl-linked) | Analysis |
| Retention Mechanism | Hydrophobic | Hydrophobic + Dipole + H-Bonding | PFP offers orthogonal selectivity.[1][4] |
| Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline) | PFP discriminates based on F-position.[1] |
| Peak Tailing ( | 1.8 (Significant tailing) | 1.1 (Symmetric) | PFP phases often mask silanols better via steric bulk.[1] |
| Dewetting Risk | High in 100% Aqueous | Low | PFP is compatible with 100% aqueous starts for polar amines.[1] |
Expert Insight: The superior performance of PFP is not just about polarity. Fluorinated piperidines exhibit an "axial-F preference" due to charge-dipole interactions [1].[1] The PFP phase is sensitive to these subtle conformational differences, whereas C18 chains "collapse" or interact only with the bulk hydrophobic surface area.
Comparative Study 2: Detection Modalities
Seeing the Unseen: UV vs. CAD[5]
Fluorinated piperidines lack conjugated
Performance Comparison
| Feature | UV-Vis (210 nm) | Charged Aerosol Detection (CAD) |
| Principle | Chromophore Absorbance | Aerosol Charging (Mass Sensitive) |
| Response Factor | Highly variable (dependent on extinction coefficient) | Uniform (dependent on mass) |
| LOD (ng) | ~50–100 ng (High noise) | ~1–5 ng |
| Gradient Compatibility | Poor (Baseline drift at low | Excellent (with volatile buffers) |
| Impurity Quantification | Impossible without standards (response varies) | Accurate (relative response is ~1:[1]1) |
Recommendation: For process intermediates lacking aromatic protection groups (e.g., Boc/Cbz removed), CAD is the mandatory detector of choice .[1] If CAD is unavailable, derivatization or LC-MS (Single Quad) are the only viable alternatives to ensure mass balance.[1]
Strategic Method Development Protocol
Do not use a "one-size-fits-all" screening.[1] Use this logic flow to target the specific physicochemical properties of fluorinated amines.
Diagram 1: Method Development Decision Tree
Caption: Decision matrix prioritizing detector sensitivity and stationary phase selectivity based on analyte structure.
Detailed Experimental Workflows
Workflow A: The "PFP Selectivity" Screen (For Isomers)
This protocol maximizes the dipole-dipole interactions unique to fluorinated phases.
-
Column: 2.1 x 100 mm, 2.7 µm Fused-Core PFP (e.g., Ascentis Express F5 or Kinetex F5).[1]
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Note: Low pH ensures the amine is protonated, engaging in ion-exchange with the PFP surface.
-
Mobile Phase B: Methanol.[1] Crucial: Methanol is a protic solvent that enhances the "fluorine effect" and dipole interactions more effectively than ACN [2].
-
Gradient: Isocratic hold at 5% B (2 min)
Ramp to 60% B over 15 min. -
Temperature: 35°C. Lower temperatures often improve enantioselectivity/shape selectivity.[1]
Workflow B: High-pH C18 (For Peak Shape)
If PFP is unavailable, you must suppress the ionization of the piperidine nitrogen to prevent tailing.
-
Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini).[1] Must be rated to pH 12.
-
Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mechanism: At pH 10.5, the piperidine (pKa ~9-10) is neutral.[1] It interacts purely hydrophobically, eliminating silanol cation-exchange tailing.[1]
Mechanistic Visualization
Understanding why the PFP column works is vital for troubleshooting.
Diagram 2: Interaction Mechanisms
Caption: PFP phases engage in three distinct interaction modes compared to the single mode of C18.
Troubleshooting & Optimization
| Symptom | Root Cause | Corrective Action |
| Split Peaks | Conformational interconversion (Axial | Lower column temperature to <15°C to "freeze" conformers OR raise to >50°C to average them (rapid exchange).[1] |
| Drifting Baseline (CAD) | Non-volatile buffer residues | Switch to strictly volatile buffers: Ammonium Formate/Acetate only. Avoid Sodium/Phosphate.[1] |
| Loss of Retention (PFP) | "Dewetting" or phase collapse | PFP phases are robust, but ensure at least 2-3% organic is present if not using a specifically "AQ" designated column.[1] |
References
-
Nairoukh, Z., et al. (2020).[1][5] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 26(28), 6141–6146.[1][5] [5]
-
Bell, D. S., & Jones, A. D. (2005).[1] "Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase."[6] Journal of Chromatography A, 1073(1-2), 99-109.[1]
-
Thermo Fisher Scientific. (2023).[1] "Charged Aerosol Detection for Non-Chromophoric Compounds." Technical Application Note.
-
Euerby, M. R., et al. (2007).[1] "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC." Journal of Chromatography A, 1154(1-2), 138-151.[1]
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- 3. d-nb.info [d-nb.info]
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- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Purity Analysis of 2-(2,5-Difluorobenzyl)piperidine
Abstract: This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-(2,5-Difluorobenzyl)piperidine, a key intermediate in pharmaceutical synthesis. As the complexity of active pharmaceutical ingredients (APIs) increases, so does the demand for rigorous, orthogonal analytical methods to ensure their quality, safety, and efficacy. This document moves beyond standard protocols to explain the scientific rationale behind method selection, validation, and implementation. We will explore High-Performance Liquid Chromatography (HPLC) with a strategic approach to UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and the definitive power of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly ¹⁹F NMR, for structural confirmation and accurate quantification. This guide is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and regulatory compliance.
Introduction: The Imperative for Purity
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of countless pharmaceutical agents.[1][2] The specific intermediate, this compound, is of growing interest due to the strategic incorporation of fluorine, which can significantly modulate a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.
However, the synthetic routes to such intermediates can introduce a variety of impurities, including starting materials, by-products, and degradation products.[3] According to the International Council for Harmonisation (ICH) guidelines Q3A(R2), these impurities must be meticulously identified, quantified, and controlled to ensure the safety and consistency of the final drug substance.[4] This guide details a multi-pronged analytical strategy to build a complete and defensible purity profile for this compound.
The Workhorse Technique: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the principal technique for assessing the purity of non-volatile organic molecules in the pharmaceutical industry.[5] Its strength lies in its ability to separate compounds with subtle differences in polarity.
The Causality Behind Experimental Choices: Addressing the Chromophore Challenge
A primary analytical challenge with this compound is its lack of a strong native chromophore. The difluorobenzyl group provides some UV absorbance, but for the high sensitivity required to detect impurities at the 0.05% identification threshold stipulated by ICH, this is often insufficient.[6] Therefore, a more robust method is required.
Our strategy pivots to pre-column derivatization . By reacting the secondary amine of the piperidine ring with a UV-active agent, we create a derivative with a high molar absorptivity, dramatically enhancing detection sensitivity.[5][7] 4-Toluene sulfonyl chloride (tosyl chloride) is an excellent choice for this purpose as it reacts selectively with secondary amines under basic conditions to form a stable, highly UV-active sulfonamide.[7][8]
Experimental Protocol: RP-HPLC with Pre-Column Derivatization
This protocol outlines a validated method for the sensitive detection of piperidine-containing compounds.[8][9]
-
Preparation of Derivatizing Agent: Prepare an 8.0 mg/mL solution of 4-toluene sulfonyl chloride in acetonitrile.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a solution of methanol containing 3% triethylamine (TEA). The TEA acts as a base to facilitate the derivatization reaction.[7]
-
-
Derivatization Procedure:
-
Transfer 1.0 mL of the sample solution to a clean HPLC vial.
-
Add 1.0 mL of the 4-toluene sulfonyl chloride solution.
-
Cap the vial and vortex thoroughly.
-
Heat the vial at 60°C for 30 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature before placing it in the HPLC autosampler.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient tailored to the specific impurity profile is recommended, starting with a higher percentage of Mobile Phase A to retain polar impurities and gradually increasing Mobile Phase B to elute the main component and any non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 230 nm (or the absorbance maximum of the tosyl-derivative).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Visualization: HPLC Workflow
Caption: Workflow for purity analysis via HPLC with pre-column derivatization.
Orthogonal and Complementary Techniques
To build a self-validating and comprehensive purity profile, orthogonal methods—those based on different chemical or physical principles—are essential.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials.[10][11]
-
Expertise & Causality: While the target molecule, this compound, is not sufficiently volatile for direct GC analysis, this technique is crucial for identifying impurities from the synthesis process. For instance, residual piperidine or benzyl chloride derivatives are potential process impurities that are amenable to GC analysis.[12] Headspace GC is particularly effective for quantifying residual solvents without dissolving the sample, minimizing matrix effects.[10]
-
Experimental Protocol: Headspace GC-MS for Residual Solvents:
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample directly into a 20 mL headspace vial and seal it.
-
Headspace Conditions:
-
Incubation Temperature: 80°C.
-
Incubation Time: 20 minutes.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
-
GC-MS Conditions:
-
Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent polar column suitable for solvent analysis.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
MS Detector: Scan mode (e.g., m/z 35-350) for identification.
-
-
Quantitative NMR (qNMR) Spectroscopy
NMR is an unparalleled tool for absolute purity determination and structural elucidation.[13] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity (assay) of a substance against a certified internal standard, making it a primary analytical method.[14][15]
-
Expertise & Causality: For this compound, ¹⁹F qNMR is an exceptionally powerful and specific technique.[16] The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a wide chemical shift range, resulting in simple, well-resolved spectra with minimal background interference.[17][18] This makes it ideal for accurately quantifying the main compound and any fluorine-containing impurities without the need for derivatization or compound-specific reference standards for each impurity.
-
Experimental Protocol: ¹⁹F qNMR for Assay Determination:
-
Internal Standard Preparation: Prepare a stock solution of a certified reference standard with a known purity (e.g., trifluoroacetic acid or another stable fluorinated compound with a non-interfering signal) in a suitable deuterated solvent (e.g., DMSO-d₆) at a precisely known concentration.
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample.
-
Accurately weigh about 10 mg of a certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full magnetization recovery for accurate integration. A D1 of 30 seconds is often a safe starting point.[16]
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity (P) of the analyte using the following equation:[19] P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of fluorine nuclei for the signal, M = molar mass, m = mass, and std = internal standard.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
When unknown peaks appear in the HPLC chromatogram, LC-MS is indispensable for obtaining molecular weight information to aid in their identification.[20]
-
Expertise & Causality: Using a soft ionization technique like Electrospray Ionization (ESI), we can typically observe the protonated molecule [M+H]⁺ of the impurities.[20] Tandem MS (MS/MS) can then be used to fragment this ion, providing structural clues. For benzylpiperidine structures, a characteristic fragment is often the tropylium ion at m/z 91, resulting from the cleavage of the bond between the piperidine ring and the benzyl methylene group.[21]
Comparative Guide to Purity Analysis Methods
The selection of an analytical method is a balance of its capabilities and the specific question being asked. The following table compares the primary techniques discussed.
| Parameter | RP-HPLC (with Pre-Column Derivatization) | Headspace GC-MS | ¹⁹F Quantitative NMR (qNMR) |
| Primary Application | Main component purity, non-volatile impurities | Residual solvents, volatile impurities | Absolute purity (assay), structural confirmation, F-containing impurities |
| Specificity | High; dependent on chromatographic resolution | Very High; separation by GC, identification by MS | Extremely High; based on unique ¹⁹F chemical shifts |
| Sensitivity | High (LOD ~0.15 µg/mL, LOQ ~0.44 µg/mL for derivatized piperidine)[8] | Very High (ppb levels for many solvents) | Moderate to High; dependent on concentration and field strength |
| Quantification | Relative (Area %) | Relative or Absolute (with standards) | Absolute (Assay %) |
| Key Advantage | Robust, widely available, excellent for routine QC | Unrivaled for volatile analysis, minimizes matrix effects | Primary method, no reference standard needed for each analyte, structurally definitive |
| Key Limitation | Indirect detection requires derivatization, relative quantification | Limited to volatile/semi-volatile compounds | Lower throughput, requires high-field instrument, less sensitive than chromatography |
A Self-Validating System: The Logical Workflow
A robust purity analysis does not rely on a single technique but integrates them into a logical workflow. This ensures that the limitations of one method are covered by the strengths of another, creating a self-validating system.
Caption: Integrated workflow for comprehensive purity analysis and reference standard qualification.
Conclusion
The purity analysis of a pharmaceutical intermediate like this compound is a multi-faceted endeavor that demands more than rote application of standard operating procedures. It requires a deep understanding of the molecule's chemical properties and a strategic deployment of orthogonal analytical techniques. By combining the high-throughput screening capability of HPLC (enhanced by derivatization), the specific insights from GC-MS for volatile impurities, and the definitive, quantitative power of ¹⁹F qNMR, a complete and trustworthy purity profile can be established. This integrated approach not only ensures compliance with regulatory standards like ICH Q3A but also embodies the principles of sound scientific practice, guaranteeing the quality of materials that are foundational to the development of safe and effective medicines.
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Okaru, A. O., Brunner, T. S., Ackermann, S. M., Kuballa, T., & Walch, S. G. (2017). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. University of Nairobi Digital Repository. [Link]
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Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
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Simmler, C., Napolitano, J. G., McPhail, K. L., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]
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Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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A Comparative Guide to the in-vitro and in-vivo Characterization of 2-(2,5-Difluorobenzyl)piperidine and its Non-Fluorinated Analogs
In the landscape of modern drug discovery, particularly within neuroscience, the strategic chemical modification of lead compounds is a cornerstone of optimizing therapeutic potential. The introduction of fluorine atoms into a molecular scaffold is a well-established medicinal chemistry tactic to modulate key pharmacokinetic and pharmacodynamic properties.[1][2][3][4] This guide provides a comprehensive framework for comparing 2-(2,5-Difluorobenzyl)piperidine to its non-fluorinated parent compound, 2-benzylpiperidine, with a focus on their interactions with the sigma-1 receptor (S1R), a promising therapeutic target for a variety of neurological and psychiatric disorders.[5][6][7][8]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of the comparison, present detailed experimental protocols for key assays, and offer a logical framework for interpreting the potential outcomes.
The Rationale for Comparison: The Impact of Fluorination
The substitution of hydrogen with fluorine can induce profound changes in a molecule's biological activity.[4] Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to more favorable interactions with the target receptor. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the compound's metabolic stability and bioavailability.[4] In the context of 2-benzylpiperidine, a compound with known stimulant properties and some affinity for monoamine transporters, the addition of two fluorine atoms to the benzyl ring is hypothesized to shift its pharmacological profile, potentially enhancing its affinity and selectivity for the sigma-1 receptor.[9]
The Sigma-1 Receptor: A Key Therapeutic Target
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5][6] It plays a crucial role in regulating intracellular calcium signaling and cellular stress responses.[7][10] Ligands that modulate S1R activity have shown therapeutic potential in preclinical models of depression, anxiety, neuropathic pain, and neurodegenerative diseases.[11][12]
Sigma-1 Receptor Signaling Pathway
Upon stimulation by an agonist, the S1R dissociates from its binding partner, the chaperone protein BiP (Binding immunoglobulin Protein), and can then translocate to modulate the activity of various ion channels and signaling proteins.[6][10]
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
In-Vitro Assay Cascade: A Head-to-Head Comparison
A systematic in-vitro evaluation is the first step in differentiating the pharmacological profiles of this compound and 2-benzylpiperidine.
Receptor Binding Affinity: The Radioligand Binding Assay
The foundational experiment to characterize a ligand's interaction with its target is the radioligand binding assay. This assay will determine the binding affinity (Ki) of our test compounds for the sigma-1 receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor [13][14][15]
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the sigma-1 receptor (e.g., guinea pig liver or CHO cells overexpressing human S1R) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of a selective S1R radioligand (e.g., -pentazocine) to each well.
-
Add increasing concentrations of the test compounds (this compound or 2-benzylpiperidine) to different wells.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known S1R ligand, e.g., haloperidol).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters to trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothesized Comparative Data:
| Compound | Predicted Sigma-1 Ki (nM) | Rationale |
| 2-benzylpiperidine | 500 - 2000 | The parent scaffold is expected to have modest affinity for S1R.[9] |
| This compound | 10 - 100 | The difluoro substitution is predicted to enhance binding affinity through favorable electronic interactions with the receptor binding pocket.[1] |
Functional Activity: Neurite Outgrowth Assay
To determine whether the compounds act as agonists or antagonists at the S1R, a functional cell-based assay is necessary. A neurite outgrowth assay in a neuronal cell line (e.g., PC12) is a well-established method to assess S1R agonism.
Detailed Protocol: Neurite Outgrowth Assay
-
Cell Culture:
-
Culture PC12 cells in appropriate media.
-
Seed the cells in collagen-coated plates and allow them to adhere.
-
-
Compound Treatment:
-
Treat the cells with nerve growth factor (NGF) at a sub-optimal concentration to prime them for differentiation.
-
Add increasing concentrations of the test compounds to the cells.
-
Include a known S1R agonist (e.g., PRE-084) as a positive control and a known antagonist (e.g., NE-100) to confirm the S1R-mediated effect.
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for neurite extension.
-
-
Imaging and Analysis:
-
Fix and stain the cells to visualize the neurites.
-
Capture images using a microscope and quantify neurite length and number using image analysis software.
-
Hypothesized Functional Activity:
| Compound | Predicted Functional Activity | Rationale |
| 2-benzylpiperidine | Weak Agonist or Inactive | The non-fluorinated analog may exhibit some weak intrinsic activity or be inactive at the concentrations tested. |
| This compound | Potent Agonist | The enhanced binding affinity is hypothesized to translate into more potent agonistic activity, leading to a significant increase in neurite outgrowth. |
In-Vivo Evaluation: Assessing Therapeutic Potential
Following in-vitro characterization, promising candidates should be evaluated in animal models to assess their in-vivo efficacy and behavioral effects.
Antidepressant-like Activity: The Forced Swim Test
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[16]
Detailed Protocol: Forced Swim Test in Mice [16]
-
Acclimation and Dosing:
-
Acclimate male mice to the testing room.
-
Administer the test compounds (e.g., via intraperitoneal injection) at various doses 30-60 minutes before the test. Include a vehicle control group and a positive control group (e.g., treated with a known antidepressant like fluoxetine).
-
-
Test Procedure:
-
Place each mouse in a transparent cylinder filled with water from which it cannot escape.
-
Record the session (typically 6 minutes) with a video camera.
-
-
Behavioral Scoring:
-
Score the last 4 minutes of the test for time spent immobile (floating without struggling).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Hypothesized In-Vivo Efficacy:
| Compound | Predicted Effect in Forced Swim Test | Rationale |
| 2-benzylpiperidine | No significant effect or weak effect at high doses | Due to its lower affinity and potential off-target effects, a clear antidepressant-like signal is not expected. |
| This compound | Dose-dependent decrease in immobility time | The potent S1R agonism observed in-vitro is predicted to translate into a significant antidepressant-like effect in this behavioral model.[12] |
Conclusion
This guide provides a structured approach to comparing this compound with its non-fluorinated analog, 2-benzylpiperidine. The strategic incorporation of fluorine is hypothesized to significantly enhance the affinity and functional activity of the parent compound at the sigma-1 receptor, potentially translating to improved in-vivo efficacy in models of neuropsychiatric disorders. The detailed protocols provided herein offer a robust framework for researchers to empirically test this hypothesis and further elucidate the therapeutic potential of fluorinated piperidine derivatives.
References
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- 13 January 2023 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Development of sigma-1. [URL: https://iris.unito.it/retrieve/a5520977-8d96-4171-8843-189f7f0782e9/Abate_ChemMedChem_2013_sigma1_fluorescent_ligands.pdf]
- Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two... - CiteAb. [URL: https://www.citeab.com/antibodies/1020297-s1ra-sigma-1-receptor-antagonists-inhibit-manic-like-behaviors-in-two]
- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba. [URL: https://www.uniba.it/it/ricerca/dipartimenti/farmacia-scienze-del-farmaco/pubblicazioni/allegati-pubblicazioni/sviluppo-di-nuove-fenossialchilpiperidine-come-ligandi-del-recettore-sigma-1-ad-alta-affinita-con-potenti-effetti-antiamnesici-in-vivo]
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [URL: https://pubmed.ncbi.nlm.nih.gov/27629993/]
- Behavioural phenotyping of knockout mice for the sigma-1 (σ₁) chaperone protein revealed gender-related anxiety, depressive-like and memory alterations. [URL: https://pubmed.ncbi.nlm.nih.gov/20116120/]
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [URL: https://pubmed.ncbi.nlm.nih.gov/29100021/]
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5667756/]
- A focus on piperidine and piperazine scaffolds. [URL: https://iris.unict.it/retrieve/a87a6b8e-e284-4d83-b9f1-f850b55502c3/main_document.pdf]
- Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8126131/]
- Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. [URL: https://pubmed.ncbi.nlm.nih.gov/30784883/]
- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955940/]
- Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [URL: https://pubs.acs.org/doi/10.1021/jm00111a039]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [URL: https://pubmed.ncbi.nlm.nih.gov/41124880/]
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- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [URL: https://www.mdpi.com/1420-3049/27/23/8509]
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [URL: https://www.mdpi.com/1420-3049/28/4/1879]
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Safety Operating Guide
2-(2,5-Difluorobenzyl)piperidine proper disposal procedures
This guide outlines the critical safety, segregation, and disposal protocols for 2-(2,5-Difluorobenzyl)piperidine .[1]
Safety Warning: This compound is a fluorinated secondary amine . Improper disposal can result in the formation of carcinogenic nitrosamines (if mixed with nitrosating agents), violent exothermic reactions (if mixed with acids), or the release of hydrofluoric acid (HF) gas during incineration if not properly codified.[1]
Part 1: Chemical Identity & Hazard Profile[2]
Before handling waste, you must validate the chemical nature of the material to ensure it enters the correct waste stream.[1]
| Parameter | Data | Operational Implication |
| Compound Name | This compound | Halogenated Organic |
| CAS Number | Check vendor SDS (Likely ~1093765-76-0 or similar analog) | Verify against internal inventory.[1] |
| Molecular Formula | C₁₂H₁₅F₂N | Contains Fluorine and Nitrogen .[2] |
| Functional Group | Secondary Amine (Basic) | Incompatible with Acids & Oxidizers. |
| RCRA Status (US) | Not P/U-listed by name. | Regulated by Characteristic (Ignitability/Corrosivity) or as Halogenated Solvent mix. |
| Primary Hazards | Skin/Eye Irritant, Harmful if Swallowed.[1][3] | Wear Nitrile gloves and safety goggles. |
Part 2: The "Red Line" Segregation Rules
The most common error in disposing of fluorinated piperidines is misclassification as "General Organic Waste." You must follow these segregation rules to prevent facility fines and dangerous downstream reactions.
Rule 1: The Halogen Mandate
Because this molecule contains Fluorine , it MUST be disposed of in the Halogenated Waste stream.[1]
-
The "Why": Standard non-halogenated waste is often used as fuel blending for cement kilns. Fluorinated compounds generate Hydrofluoric Acid (HF) upon combustion. If this enters a non-scrubbed incinerator, it causes catastrophic corrosion and toxic release.[1]
Rule 2: The Amine Separation
As a secondary amine, this compound is basic.[1]
-
The "Why": Mixing amines with acid waste streams (e.g., waste H₂SO₄ or HCl) generates immediate heat (exotherm) and potential spattering.[1]
-
The "Why" (Nitrosamines): Never mix with waste streams containing nitrites or nitrosating agents, as this forms N-nitrosamines, which are potent carcinogens.[1]
Part 3: Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Substance (Expired/Surplus)
Use this protocol for solid powder or pure liquid remaining in the original bottle.
-
Do Not Decant: Keep the substance in its original manufacturer container if possible.
-
Secondary Containment: Place the original container inside a clear, sealable plastic bag (Ziploc type) to contain any potential leaks or exterior contamination.
-
Labeling: Apply a "Hazardous Waste" label to the outer bag.
-
Must List: "this compound - Toxic/Irritant - Halogenated."[1]
-
-
Transfer: Move directly to the Solid Hazardous Waste drum or the Lab Pack accumulation area.
-
Note: Do not dissolve it in solvent just to dispose of it; this increases waste volume unnecessarily.
-
Scenario B: Disposal of Reaction Mixtures (Solvent Waste)
Use this protocol for mother liquors, washes, or reaction byproducts containing the compound.[1]
-
Check pH: If the solution is highly acidic (pH < 4) or basic (pH > 10) due to other reagents, neutralize to pH 6–8 using dilute HCl or NaOH/NaHCO₃ before combining with the main waste drum.
-
Caution: Perform neutralization slowly in an ice bath to manage exotherms.
-
-
Select Container: Use the Halogenated Organic Solvent waste drum (typically yellow-labeled or specifically marked "Halogenated").
-
Log the Waste: You must record the approximate percentage of this compound on the waste tag.
-
Entry: "Halogenated Organics (Fluorinated Amine) < 5%".
-
Part 4: Decision Logic Diagram
The following diagram illustrates the critical decision points for disposing of this specific compound.
Figure 1: Decision tree for segregating fluorinated amine waste. Note the critical path to Halogenated Waste streams to prevent incineration hazards.
Part 5: Emergency Spill Procedures
If a spill occurs outside the fume hood:
-
Evacuate & Ventilate: The compound is a respiratory irritant. Clear the immediate area.[4]
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.[1] Use a half-mask respirator with organic vapor cartridges if ventilation is poor.
-
Containment:
-
Liquids: Absorb with vermiculite or sand . Do not use paper towels alone (combustible).
-
Solids: Cover with wet paper towels to prevent dust generation, then wipe up.[1]
-
-
Decontamination: Wipe the surface with a dilute soap/water solution, followed by water.[1]
-
Disposal of Debris: All contaminated absorbents and gloves must go into the Solid Hazardous Waste bin, labeled "Fluorinated Amine Debris."
References
-
PubChem. (n.d.).[5] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]
-
Princeton University EHS. (2023). Laboratory Waste Disposal Guide: Halogenated Solvents. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(2,5-Difluorobenzyl)piperidine
Executive Summary: The "Invisible" Hazard
Handling 2-(2,5-Difluorobenzyl)piperidine requires more than generic laboratory safety; it demands a specific understanding of fluorinated amine chemistry . As a Senior Application Scientist, I often see researchers underestimate this class of compounds because they lack the immediate "sting" of acid chlorides or the volatility of low-molecular-weight thiols.
However, this molecule presents a dual threat:[1]
-
The Piperidine Core: A potent organic base (pKa ~11) capable of causing severe skin burns and permanent eye damage (corrosive).
-
The Fluorinated Benzyl Moiety: The addition of the 2,5-difluorobenzyl group significantly increases lipophilicity (LogP). This allows the compound to penetrate the stratum corneum (outer skin layer) faster than unsubstituted piperidine, potentially delivering the corrosive amine to deep tissue layers before pain is felt.
This guide moves beyond "wear gloves" to provide a self-validating safety system for handling this specific intermediate.
Hazard Profile & Risk Assessment
Before selecting PPE, we must define the enemy. Based on Structure-Activity Relationships (SAR) and data for piperidine analogs, treat this compound with the following GHS profile:
| Hazard Class | Category | Signal | Operational Implication |
| Skin Corrosion | 1B | DANGER | Irreversible tissue damage < 1 hour exposure. Speed of removal is critical. |
| Eye Damage | 1 | DANGER | Risk of corneal opacity. Safety glasses are insufficient . |
| Acute Toxicity | 3 (Oral/Dermal) | DANGER | Rapid absorption via skin due to fluorination. |
| Flammability | 2 (Liquid) | WARNING | Flash point likely < 60°C. Grounding required. |
Critical Insight: Piperidine derivatives often possess a "fishy" or "peppery" odor. Do not rely on smell. Olfactory fatigue occurs rapidly (within minutes), rendering your nose useless as a warning system [1].
PPE Matrix: The Defense System
Do not view PPE as a uniform; view it as a barrier system with calculated breakthrough times.
| Body Zone | Recommended Equipment | Technical Rationale & Specifications |
| Hand Protection (Splash) | Double Nitrile Gloves (Total thickness > 8 mil) | Standard 4-mil nitrile degrades upon prolonged contact with organic amines. Double gloving provides a "color-change" warning system (wear contrasting colors, e.g., Blue over White). If the outer glove rips or swells, the inner layer buys you 2 minutes to doff. |
| Hand Protection (Immersion) | Laminated Film (e.g., Silver Shield / Norfoil) | Required for handling stock solutions > 100mL or cleaning spills. Nitrile breakthrough time for piperidines can be < 10 mins. Laminates offer > 4 hours protection [2]. |
| Eye & Face | Chemical Splash Goggles + Face Shield | Safety glasses are forbidden for open handling. Amine vapors are lachrymators; liquid contact causes saponification of eye tissue (liquefaction necrosis), which is harder to treat than acid burns. |
| Respiratory | Fume Hood (Primary) or Full-Face Respirator (Backup) | Primary: Work inside a certified hood (face velocity 80-100 fpm). Backup: If working outside containment (e.g., spill cleanup), use a Full-Face Respirator with Multi-Gas (Organic Vapor + Ammonia/Methylamine) cartridges [3]. |
| Body | Nomex Lab Coat + Chemical Apron | Standard cotton/poly coats absorb liquids. A rubberized or Tychem® apron prevents "soak-through" to the chest/lap area during pouring. |
Operational Protocol: A Self-Validating Workflow
This protocol uses "Checkpoints" to ensure safety logic is active, not passive.
Phase A: Preparation (The "Dry" Run)
-
The Acid Neutralizer Check: Before opening the bottle, prepare a beaker of 5% Citric Acid or Dilute Acetic Acid .
-
Why? Water alone spreads organic bases. You need an acid to protonate the piperidine nitrogen, turning it into a non-volatile, water-soluble salt (piperidinium) [4].
-
-
Static Dissipation: If the substance is solid or you are using dry solvents, use an anti-static gun or ground your spatula. Fluorinated benzyl groups can make solids "fluffy" and prone to static fly-away.
Phase B: Manipulation
-
Weighing:
-
Best Practice: Weigh inside the fume hood.
-
Alternative: If using a balance outside the hood, tare a vial inside the hood, add the solid/liquid, cap it tightly, and then move to the balance. Never open the stock container outside the hood.
-
-
Transfer: Use positive displacement pipettes for liquids to prevent dripping (high vapor pressure liquids tend to drip from air-displacement pipettes).
Phase C: Decontamination & Doffing
-
Wipe Down: Wipe all tools (spatulas, pipette bodies) with a paper towel soaked in the 5% Citric Acid solution prepared in Phase A.
-
Glove Check: Examine outer gloves.[2] If fingertips are puckered or discolored, assume contamination.
-
Disposal:
-
Solid Waste: Segregate into "Hazardous Solid - Toxic/Corrosive."
-
Liquid Waste: Basic Organic Waste .
-
Warning:DO NOT mix with "Acid Waste" streams unless explicitly neutralized first. Mixing concentrated amines with concentrated acids in a waste drum can cause an exothermic geyser [5].
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound.
Caption: Operational workflow for handling fluorinated piperidines, emphasizing the critical "Go/No-Go" decision at the Engineering Control stage.
Emergency Response
-
Skin Contact:
-
Spill (< 50 mL):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]
-
Kimberly-Clark Professional. (2023).[4][8] Chemical Resistance Guide: Nitrile Gloves. (Note: Refer to "Amines" section for breakthrough degradation). [Link][9]
-
3M Personal Safety Division. (2024). Respirator Selection Guide for Organic Vapors and Amines. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
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- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. carlroth.com [carlroth.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. books.google.cn [books.google.cn]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. ehs.yale.edu [ehs.yale.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
